Betamethasone Benzoate
描述
Structure
3D Structure
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJPQZCPBDOMF-YCUXZELOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022670 | |
| Record name | Betamethasone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22298-29-9 | |
| Record name | Betamethasone benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22298-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone benzoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone 17-benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Betamethasone Benzoate in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy stems from a complex mechanism of action centered on the modulation of gene expression through the glucocorticoid receptor (GR). This guide provides a detailed examination of the molecular pathways influenced by betamethasone, including the canonical genomic mechanisms of transactivation and transrepression, and the modulation of critical inflammatory signaling cascades such as NF-κB and AP-1. Furthermore, it presents quantitative pharmacological data, detailed experimental protocols for studying its action, and visual diagrams of key pathways to offer a comprehensive resource for the scientific community.
Introduction to Betamethasone Benzoate and Inflammation
Betamethasone is a synthetic analog of prednisolone, characterized by high glucocorticoid activity and minimal mineralocorticoid effects.[3][4] The benzoate ester is a common formulation for topical application, designed to treat a variety of inflammatory skin conditions like eczema, psoriasis, and dermatitis.[2][5] Inflammation is a complex biological response to harmful stimuli, orchestrated by a host of signaling molecules and immune cells. Chronic inflammation, however, can lead to tissue damage and is a hallmark of many diseases. Glucocorticoids like betamethasone are cornerstones of anti-inflammatory therapy due to their broad-ranging effects on the immune system.[6] They effectively reduce symptoms such as swelling, redness, and itching by suppressing the production of pro-inflammatory mediators and inhibiting the migration and function of immune cells.[2][6]
Upon topical application and absorption, the benzoate ester is metabolized, primarily in the liver, releasing the active betamethasone moiety.[3][7] The lipophilic nature of betamethasone allows it to readily diffuse across cell membranes to reach its intracellular target.[1]
The Glucocorticoid Receptor (GR): The Primary Molecular Target
The biological effects of betamethasone are mediated almost entirely through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.
Upon entering the cell, betamethasone binds to the ligand-binding domain of the GR.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[1] The now-activated betamethasone-GR complex exposes a nuclear localization signal, facilitating its rapid translocation into the cell nucleus.[1][2] Inside the nucleus, the complex modulates gene transcription through two primary genomic mechanisms: transactivation and transrepression.[6][8]
Genomic Mechanisms of Action
The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to alter the transcription of a wide array of genes. This is achieved through direct and indirect interactions with DNA and other transcription factors.
Transactivation: Upregulating Anti-inflammatory Genes
In the nucleus, the activated GR complex can bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][9] This binding typically leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of gene transcription (transactivation).[9]
Key anti-inflammatory proteins upregulated by this mechanism include:
-
Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes.[1] By blocking this step, betamethasone curtails the production of potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6]
-
Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1): This enzyme dephosphorylates and inactivates p38 MAPK, a key kinase in inflammatory signaling, thereby reducing the expression of inflammatory genes.[10]
-
Inhibitor of κBα (IκBα): Upregulation of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm, providing a negative feedback loop to dampen inflammation.[11]
While transactivation contributes to anti-inflammatory effects, it is also associated with many of the metabolic side effects of long-term glucocorticoid therapy.[9]
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Betamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. nbinno.com [nbinno.com]
- 7. drugs.com [drugs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Betamethasone 17-Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) 17-benzoate is a potent synthetic glucocorticoid corticosteroid utilized extensively in dermatology for its profound anti-inflammatory, immunosuppressive, and vasoconstrictive properties. As a member of the corticosteroid class, its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. This technical guide provides an in-depth overview of the pharmacological profile of betamethasone 17-benzoate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a comprehensive summary of available quantitative data. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Mechanism of Action
Betamethasone 17-benzoate exerts its pharmacological effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This lipophilic molecule readily diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
Once in the nucleus, the activated GR-ligand complex modulates gene transcription through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] Other key anti-inflammatory genes upregulated by this mechanism include IκBα (NFKBIA) and MAPK phosphatase-1 (DUSP1).
-
Transrepression: The monomeric GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][4] This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][4] Key pro-inflammatory genes repressed by this mechanism include those for interleukins (e.g., IL-1α, IL-1β) and tumor necrosis factor (TNF).[2]
The net effect of these genomic actions is a potent suppression of the inflammatory cascade, leading to reduced edema, erythema, pruritus, and cellular infiltration at the site of application.
Pharmacological Data
Quantitative data for betamethasone 17-benzoate is not as readily available in the public domain as for other corticosteroids. The following tables summarize available data and provide context with closely related compounds.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Relative to Dexamethasone) | Reference |
| Betamethasone 17-Benzoate | Data not available | |
| Dexamethasone | 100 | [5] |
| Betamethasone Dipropionate | ~1300 | [5] |
| Fluticasone Propionate | ~1800 | [5] |
| Budesonide | ~980 | [5] |
Note: Esterification at the 17α-position of the steroid backbone can significantly influence binding affinity. While specific data for the 17-benzoate ester is lacking, studies on other 17-esters suggest that this modification generally enhances affinity for the glucocorticoid receptor.
Table 2: Vasoconstrictor Assay Data
| Compound | Formulation | Blanching Score/Chromameter Reading | Reference |
| Betamethasone 17-Benzoate | Cream, Gel | Specific quantitative data from comparative studies are not readily available in the public literature. However, it is classified as a potent topical corticosteroid. | [6][7] |
| Betamethasone 17-Valerate | 0.1% Cream | Significant vasoconstriction observed. | [8] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Percutaneous Absorption | |||
| Plasma Concentration | 0.3 - 5 ng/mL | Topical application of cream and gel with occlusion. | |
| Systemic Absorption | ~0.05% to 0.3% of applied dose | Topical application of cream and gel with occlusion. |
Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations. It is based on the principle that these drugs cause vasoconstriction of the dermal capillaries, leading to a visible blanching of the skin.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects should demonstrate a clear blanching response to a known potent corticosteroid in a preliminary screening.
-
Test Site Application:
-
Demarcate uniform, circular areas (e.g., 1 cm in diameter) on the flexor surface of the forearms.
-
Apply a standardized amount (e.g., 10 µL) of the betamethasone 17-benzoate formulation and a vehicle control to the designated sites.
-
The application sites can be left open or occluded with a dressing, depending on the study design. Occlusion generally enhances penetration and the blanching response.
-
-
Evaluation of Vasoconstriction:
-
At predetermined time points after application (e.g., 6, 12, and 24 hours), the degree of skin blanching is assessed.
-
Visual Scoring: A trained observer, blinded to the treatment allocation, grades the blanching intensity on a scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).
-
Chromameter Measurement: A chromameter is used to objectively quantify the change in skin color. The a* value (redness) is typically measured, with a decrease in the a* value indicating increased blanching.
-
-
Data Analysis: The blanching scores or chromameter readings are plotted against time to generate a dose-response curve. The area under the curve (AUC) can be calculated to compare the potency of different formulations.
Percutaneous Absorption Study
This protocol outlines a general method for assessing the systemic absorption of betamethasone 17-benzoate following topical application.
Methodology:
-
Subject Selection: Healthy volunteers or patients with specific dermatological conditions for whom the treatment is indicated.
-
Drug Administration:
-
A precise amount of the betamethasone 17-benzoate formulation is applied to a defined area of the skin.
-
The application site may be occluded to maximize absorption.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) after application.
-
Urine may also be collected over a 24-hour period to assess drug excretion.
-
-
Sample Analysis:
-
Plasma or serum is separated from the blood samples.
-
The concentration of betamethasone 17-benzoate and/or its metabolites in the plasma/serum and urine is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone 17-Benzoate.
Caption: Experimental Workflow for the Vasoconstrictor Assay.
Conclusion
Betamethasone 17-benzoate is a potent topical corticosteroid with a well-established mechanism of action centered on the modulation of gene expression via the glucocorticoid receptor. Its anti-inflammatory and immunosuppressive effects make it a valuable therapeutic agent for a range of dermatological conditions. While a comprehensive body of clinical evidence supports its efficacy, a notable gap exists in the public domain regarding specific quantitative pharmacological data, such as receptor binding affinity and comparative vasoconstrictor assay results. Further research to elucidate these specific parameters would be beneficial for a more complete understanding of its pharmacological profile and for the development of new formulations and therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals working with this important compound.
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. openread.academy [openread.academy]
- 7. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations into the mechanism of vasoconstrictor action of the topical steroid betamethasone-17-valerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical characterization of betamethasone benzoate
An in-depth technical guide on the synthesis and chemical characterization of betamethasone (B1666872) benzoate (B1203000) for researchers, scientists, and drug development professionals.
Introduction
Betamethasone 17-benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, recognized for its anti-inflammatory and antipruritic properties.[1][2] As a derivative of betamethasone, it is utilized in topical formulations like ointments, creams, and lotions to manage inflammatory skin conditions.[1] The addition of the benzoate group at the 17-position enhances its lipophilicity, which can influence its penetration into the skin and its overall therapeutic efficacy.
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of betamethasone benzoate, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its study and development.
Synthesis of this compound
The synthesis of betamethasone 17-benzoate from betamethasone is a multi-step process that involves the formation of an intermediate orthoester, followed by selective hydrolysis.[3] A direct acid-catalyzed benzoylation at the 17α-hydroxyl group is not feasible.[3]
Reaction Scheme
The synthesis proceeds from betamethasone (I) through the formation of epimeric cyclic 17,21-methyl orthobenzoates (II). Subsequent hydrolysis of this intermediate in a buffered medium yields betamethasone 17-benzoate (III). A base-catalyzed rearrangement of betamethasone 17-benzoate can lead to the formation of betamethasone 21-benzoate (IV).[3]
Experimental Protocol for Synthesis
The following protocol is based on the method described by Ercoli et al.[3]
-
Formation of Epimeric Cyclic 17,21-Methyl Orthobenzoates (II):
-
A solution of betamethasone (I) in a suitable solvent is treated with an excess of methyl orthobenzoate in the presence of an acid catalyst.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude epimeric orthoesters (II).
-
-
Hydrolysis to Betamethasone 17-Benzoate (III):
-
The crude orthoesters (II) are dissolved in a suitable solvent system, and a buffered aqueous solution is added.
-
The mixture is stirred at a controlled temperature to facilitate the selective hydrolysis of the orthoester.
-
Upon completion of the reaction, the product, betamethasone 17-benzoate (III), is isolated by extraction.
-
The crude product is then purified by crystallization or column chromatography.
-
Quantitative Synthesis Data
| Parameter | Value | Reference |
| Melting Point | 225-228 °C | [4] |
| Specific Optical Rotation | +63.5° (in dioxane) | [3] |
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantitative determination in pharmaceutical formulations.[5][6][7]
Experimental Protocol:
-
System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., Nova-pack-C18, 150 x 3.9 mm, 4 µm) is commonly employed.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 50 mM monobasic potassium phosphate, pH 2.9) and acetonitrile (B52724) is often used for effective separation.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection is performed at a wavelength where the analyte shows significant absorbance, typically around 254 nm.[7]
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and then diluted to an appropriate concentration for analysis.[6]
Quantitative HPLC Data:
| Parameter | Value | Reference |
| Detection Wavelength | 254 nm | [7] |
| Column Type | Nova-pack-C18 (150 x 3.9 mm, 4 µm) | [5][6] |
| Correlation Coefficient (Linearity) | > 0.999 | [6] |
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative analysis of this compound, allowing for the rapid assessment of purity and the identification of related substances.[8]
Experimental Protocol:
-
Stationary Phase: Silica gel 60F254 plates are commonly used.
-
Mobile Phase: A mixture of chloroform, methanol (B129727), and acetic acid in a ratio of 28:5:0.5 (v/v/v) has been shown to be effective for the separation of betamethasone derivatives.
-
Sample Application: The sample is dissolved in a suitable solvent and spotted onto the TLC plate.
-
Development: The plate is developed in a chamber saturated with the mobile phase.
-
Visualization: The separated spots are visualized under UV light at 254 nm.
Quantitative TLC Data:
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60F254 | |
| Mobile Phase | Chloroform-Methanol-Acetic Acid (28:5:0.5) | |
| Detection | UV at 246 nm (for densitometry) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structure of this compound through fragmentation analysis.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for the analysis of corticosteroids.[9]
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.[9]
-
Tandem MS (MS/MS): For structural elucidation, tandem mass spectrometry can be performed to analyze the fragmentation pattern of the parent ion.[9]
Quantitative MS Data:
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₃FO₆ | [1][10] |
| Molecular Weight | 496.6 g/mol | [1][10] |
| Exact Mass | 496.22611693 g/mol | [10] |
| Predicted [M+H]⁺ | 497.2339 | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol:
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Predicted ¹H and ¹³C NMR Data:
The following table provides predicted chemical shifts for key protons and carbons in this compound, based on data for betamethasone and related benzoate esters.[11][12]
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoate Protons | 7.4 - 8.1 | 128 - 134 (aromatic), ~166 (carbonyl) |
| H-1, H-2, H-4 | 6.0 - 7.3 | 120 - 170 |
| H-11 | ~4.2 | ~73 |
| C-21 Methylene | ~4.9 and ~5.1 | ~68 |
| C-16 Methyl | ~1.0 | ~16 |
| C-18 Methyl | ~0.9 | ~17 |
| C-19 Methyl | ~1.2 | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).
Characteristic IR Absorption Bands:
Based on the structure and data for betamethasone, the following characteristic absorption bands are expected.[13][14]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 |
| C=O Stretch (ester carbonyl) | ~1720 |
| C=O Stretch (ketones) | ~1660 and ~1620 |
| C=C Stretch (alkenes) | ~1600 |
| C-O Stretch (ester and hydroxyls) | 1000 - 1300 |
| C-F Stretch | 1000 - 1100 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, based on its absorbance of ultraviolet light.
Experimental Protocol:
-
Solvent: A suitable UV-transparent solvent, such as methanol or ethanol, is used to dissolve the sample.
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance.
-
Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λ_max).
-
Quantitative Analysis: A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the λ_max.
Quantitative UV-Vis Data:
A photometric method for the determination of 21-hydroxycorticosteroids, including this compound, involves oxidation followed by condensation to form a chromophore with an absorption maximum in the near-UV region.[15]
| Parameter | Value | Reference |
| λ_max (of derivative) | 362-370 nm | [15] |
| Molar Absorptivity (ε) | 17,000 - 20,500 L·mol⁻¹·cm⁻¹ | [15] |
References
- 1. Betamethasone 17-benzoate | 22298-29-9 | XAA29829 [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Simultaneous Assay of Dexchlorpheniramine Maleate, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of betamethasone 17-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Betamethasone [webbook.nist.gov]
- 14. Betamethasone(378-44-9) IR Spectrum [m.chemicalbook.com]
- 15. Selective photometric determination of this compound and other 21-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Betamethasone Benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the glucocorticoid receptor (GR) binding affinity of betamethasone (B1666872) and its esters, with a specific focus on betamethasone benzoate (B1203000). Given the limited direct quantitative data for betamethasone benzoate in publicly accessible literature, this document establishes a comparative framework using data from the parent compound, betamethasone, and its more extensively studied esters, such as betamethasone dipropionate and betamethasone valerate (B167501). This guide details the experimental methodologies used to determine binding affinities, explores the canonical glucocorticoid receptor signaling pathway, and presents available data in a structured format to aid in research and development.
Glucocorticoid Receptor Binding Affinity: A Comparative Overview
The therapeutic potency of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor. A higher affinity generally correlates with a more potent anti-inflammatory response at a lower concentration. The binding affinity is often expressed as a Relative Binding Affinity (RBA), which compares the compound's affinity to a standard, typically dexamethasone (B1670325), which is assigned an RBA of 100.
To provide a functional and comparative context for researchers, the following table summarizes the available GR binding affinity data for betamethasone and its common esters.
| Compound | Relative Binding Affinity (RBA)¹ | Receptor Source | Notes |
| This compound | Data Not Available | - | Data not found in cited literature. Affinity is likely influenced by the benzoate ester at the 17-position. |
| Betamethasone | 500 | Human Fetal Lung Fibroblasts | Parent compound, serves as a key reference. |
| Betamethasone 17-Valerate | 360 | Human Fetal Lung Fibroblasts | Esterification at the 17-position. |
| Betamethasone Dipropionate | 1200 | Human Fetal Lung Fibroblasts | Esterification at both 17 and 21 positions. |
| Dexamethasone | 100 | (Reference Standard) | Standard reference for RBA calculations. |
¹ Relative Binding Affinity (RBA) is expressed relative to dexamethasone = 100.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.
Key Steps:
-
Receptor Preparation:
-
A source of glucocorticoid receptors is prepared. This typically involves creating a cytosol fraction from tissues or cultured cells known to express the receptor, such as human keratinocytes or lung fibroblasts[1].
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) to release intracellular components.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the soluble GR, is collected. The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Incubation:
-
A constant, saturating concentration of a high-affinity radiolabeled glucocorticoid, such as [³H]dexamethasone, is added to aliquots of the cytosol preparation.
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., betamethasone esters) are added to these aliquots. A control group with no competitor (total binding) and a group with a large excess of unlabeled dexamethasone (non-specific binding) are also prepared.
-
The mixtures are incubated, typically at 4°C for several hours, to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is dextran-coated charcoal adsorption. The charcoal adsorbs the small, free radioligand molecules, leaving the larger receptor-ligand complexes in solution.
-
The mixture is briefly incubated with the charcoal suspension and then centrifuged to pellet the charcoal with the adsorbed free radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. The Relative Binding Affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference standard like dexamethasone.
-
Below is a graphical representation of this experimental workflow.
Caption: Workflow for a competitive radioligand binding assay.
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor, which functions as a ligand-dependent transcription factor. The signaling cascade is a multi-step process that culminates in the modulation of gene expression.
In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. Upon binding of a glucocorticoid ligand like betamethasone, the receptor undergoes a conformational change. This transformation causes the dissociation of the chaperone proteins, unmasking the nuclear localization signals (NLS) of the GR.
The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, the GR homodimerizes (forms a pair with another GR complex) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to the synthesis of anti-inflammatory proteins (transactivation) or the inhibition of pro-inflammatory protein production (transrepression). This modulation of gene expression is the fundamental mechanism behind the anti-inflammatory, immunosuppressive, and anti-proliferative actions of glucocorticoids.
Caption: Canonical glucocorticoid receptor (GR) signaling pathway.
References
A-Technical-Guide-to-the-Anti-inflammatory-and-Immunosuppressive-Properties-of-Betamethasone-Benzoate
-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals
Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid utilized primarily in topical formulations for its significant anti-inflammatory and immunosuppressive activities.[1][2] As a member of the corticosteroid class of drugs, it is a cornerstone in the treatment of various dermatological conditions, including eczema, psoriasis, and dermatitis.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and evaluation protocols related to betamethasone benzoate and its therapeutic effects.
Molecular Mechanism of Action
This compound exerts its effects by modulating gene expression and interfering with inflammatory signaling cascades. The mechanism can be broadly categorized into genomic and non-genomic pathways.
1.1. Genomic Pathway
The primary mechanism of action is genomic, which involves the modulation of gene transcription.[1]
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound passively diffuses across the cell membrane.[3] In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3][4] This binding displaces a complex of chaperone proteins, including heat-shock proteins (HSPs).[5]
-
Nuclear Translocation: The activated glucocorticoid-GR complex translocates into the nucleus.[1][4][6]
-
Gene Transcription Modulation: In the nucleus, the complex interacts with DNA at specific sites known as Glucocorticoid Response Elements (GREs).[2][3][7] This interaction leads to:
-
Transactivation: The GR complex dimerizes and binds to GREs, leading to the increased transcription of anti-inflammatory genes.[4][5] Key upregulated proteins include annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][6]
-
Transrepression: The GR complex, often as a monomer, interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] This repression mechanism is central to betamethasone's potent anti-inflammatory effects, as it downregulates the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[3][6]
-
Anti-inflammatory Properties
Betamethasone's anti-inflammatory effects are broad, impacting various cells and mediators of the inflammatory cascade.
2.1. Effects on Inflammatory Mediators and Cytokines
Betamethasone significantly suppresses the production of a wide range of pro-inflammatory molecules. A single epidural injection of betamethasone in a rat model of neuropathic pain led to reduced levels of pro-inflammatory cytokines in the brain.[8] In a study on preterm labor, intramuscular betamethasone treatment significantly decreased endocervical concentrations of IL-1β and TNF-α.[9]
| Cytokine/Mediator | Effect | Study Context | Reference |
| Prostaglandins | Inhibition | General mechanism via PLA2 inhibition | [3][6] |
| Leukotrienes | Inhibition | General mechanism via PLA2 inhibition | [3][6] |
| TNF-α | Downregulation | Endocervical levels in preterm labor | [9] |
| IL-1β | Downregulation | Endocervical levels in preterm labor | [9] |
| Thymic Stromal Lymphopoietin (TSLP) | Inhibition | Cultured normal human keratinocytes | [10] |
2.2. Effects on Inflammatory Cells
Betamethasone inhibits the migration and activation of inflammatory cells.[6] It reduces the influx of leukocytes to the site of inflammation and diminishes capillary permeability, which helps to reduce swelling, redness, and itching.[1]
Immunosuppressive Properties
The immunosuppressive actions of betamethasone are closely linked to its anti-inflammatory effects and are crucial for managing autoimmune conditions.[3][6]
3.1. Effects on T-Lymphocytes and B-Lymphocytes
Glucocorticoids, including betamethasone, have profound effects on lymphocytes. They can induce apoptosis in certain lymphocyte populations and suppress T-cell activation and proliferation.[3] Studies have shown that immunosuppressive therapy with agents like glucocorticoids can inhibit B-cell expansion more strongly than T-cell expansion following bone marrow transplantation.[11] In an in vitro model using peripheral blood mononuclear cells (PBMCs), betamethasone potently suppressed immune activation markers (CD38, HLA-DR) on CD4+ T-cells.[12][13]
| Cell Type | Effect | Study Context | Reference |
| CD4+ T-Cells | Potent suppression of activation | In vitro PBMC model | [12][13] |
| B-Cells | Inhibition of expansion | Post-bone marrow transplant | [11] |
| Leukocytes | Inhibition of migration | General mechanism | [1] |
Experimental Protocols
Evaluating the anti-inflammatory and immunosuppressive potency of this compound involves a range of in vitro and in vivo models.
4.1. In Vitro Assay: Cytokine Inhibition in PBMCs
This protocol assesses the ability of a compound to suppress cytokine production in human immune cells.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640) in 96-well plates.
-
Stimulation: Induce an inflammatory response by adding a stimulant, such as Lipopolysaccharide (LPS), which is a Toll-like receptor 4 (TLR4) agonist.[13]
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cytokine concentration against the log of the this compound concentration.
4.2. In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[14][15]
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory environment for at least one week.
-
Grouping: Divide animals into groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug), and test groups receiving different doses of this compound.
-
Drug Administration: Administer the test compound (e.g., topically or systemically) at a set time before inducing inflammation.[14]
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point.
Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Conclusion
This compound is a highly effective anti-inflammatory and immunosuppressive agent.[1][16] Its therapeutic efficacy stems from its ability to interact with glucocorticoid receptors and profoundly alter gene expression, leading to the suppression of inflammatory mediators and the modulation of immune cell function.[1][3] The experimental models and protocols described herein are fundamental tools for the continued research and development of corticosteroids and other anti-inflammatory therapies. A thorough understanding of these mechanisms and evaluation methods is essential for professionals in the fields of pharmacology and drug development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of betamethasone on neuropathic pain and cerebral expression of NF-kappaB and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betamethasone effects on the endocervical inflammatory cytokines in preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of extended immunosuppressive drug treatment on B cell vs T cell reconstitution in pediatric bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative anti-inflammatory properties of systemically administered betamethasone 17-benzoate and 6 alpha, 9 alpha difluoroprednisolone 21-acetate 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Betamethasone Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of betamethasone (B1666872) benzoate (B1203000), a potent synthetic glucocorticoid. By examining the interplay between its chemical structure and biological activity, we aim to provide a comprehensive resource for professionals in drug discovery and development. This document details the core structural features of betamethasone and its esters, presents available quantitative data, outlines key experimental protocols for SAR assessment, and visualizes the underlying molecular and experimental frameworks.
Introduction to Betamethasone and its Esters
Betamethasone is a powerful corticosteroid renowned for its anti-inflammatory and immunosuppressive properties.[1] Like other glucocorticoids, its therapeutic effects are mediated through interaction with the glucocorticoid receptor (GR).[2] The parent molecule, betamethasone, is often chemically modified at the C17 and C21 positions to form esters, such as betamethasone benzoate, valerate (B167501), and dipropionate. These modifications are not arbitrary; they are strategically designed to alter the compound's physicochemical properties, such as lipophilicity, which in turn influences its potency, duration of action, and percutaneous absorption.[3][4] Understanding the SAR of these esters is paramount for the rational design of new corticosteroids with improved therapeutic profiles.
Core Structure-Activity Relationships of Betamethasone
The anti-inflammatory potency of betamethasone and its derivatives is dictated by several key structural features of the pregnane (B1235032) skeleton. Esterification, particularly at the C17 hydroxyl group, plays a crucial role in modulating this activity.
-
The Betamethasone Backbone: The fundamental structure of betamethasone includes a fluorine atom at the 9α position and a methyl group at the 16β position. The 9α-fluoro group significantly enhances glucocorticoid activity and systemic anti-inflammatory potency. The 16β-methyl group, in contrast to a 16α-methyl group, does not diminish glucocorticoid activity while effectively eliminating mineralocorticoid (salt-retaining) activity, which is a significant advantage in reducing side effects.
-
The Role of C17 and C21 Esterification: The hydroxyl groups at the C17 and C21 positions are common sites for esterification.
-
Increased Lipophilicity: Esterification generally increases the lipophilicity of the corticosteroid. This is a critical factor for topical formulations, as increased lipophilicity enhances penetration through the stratum corneum of the skin.[3][4]
-
Receptor Binding Affinity: The nature of the ester group at C17 can significantly influence the binding affinity to the glucocorticoid receptor. Elongating the ester chain from acetate (B1210297) to valerate at the C17 position tends to increase both lipophilicity and receptor binding affinity.[3]
-
Potency Modulation: The C17 esters, like betamethasone 17-benzoate and betamethasone 17-valerate, are key to the high potency of these topical steroids. The 17,21-diesters, such as betamethasone dipropionate, are often among the most potent corticosteroids.[1] It is important to note that while esterification at C17 generally enhances activity, 21-esters have been shown to have lower binding affinity than the parent alcohol.[3]
-
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data to illustrate the SAR of betamethasone and its esters. Direct comparative data for this compound across all metrics is limited in the literature; therefore, data for closely related esters are presented to demonstrate the principles of SAR.
Table 1: Relative Glucocorticoid Receptor Binding Affinity (RBA) of Selected Corticosteroids
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | [5] |
| Betamethasone Dipropionate | 1300 | [5] |
| Fluticasone Propionate | 1800 | [5] |
| Budesonide | 980 | [5] |
Table 2: Topical Potency Classification of Betamethasone Esters
| Compound | Potency Class (US System) | Relative Potency vs. Hydrocortisone | Reference |
| Hydrocortisone | Mild (Class VII) | 1 | [6] |
| Betamethasone Valerate 0.1% | Potent (Class III) | 100-150 times | [6] |
| Betamethasone Dipropionate 0.05% | Potent (Class III) | 100-150 times | [6] |
| Betamethasone Dipropionate 0.05% (Augmented Vehicle) | Super-potent (Class I) | Up to 600 times | [6] |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | Up to 600 times | [6] |
Note: The potency of topical corticosteroids is often classified into seven classes, with Class I being the most potent and Class VII being the least potent.[7]
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the glucocorticoid receptor. This process involves a series of molecular events leading to the modulation of gene expression.
Upon entering the cell, this compound binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it can either activate or repress gene transcription.
-
Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).
-
Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), by protein-protein interactions, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. benchchem.com [benchchem.com]
- 6. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 7. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
In-Vitro Anti-proliferative Effects of Betamethasone Benzoate on Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) benzoate (B1203000), a potent synthetic glucocorticoid, is utilized in dermatology for its anti-inflammatory and immunosuppressive properties. A key aspect of its therapeutic efficacy in hyperproliferative skin disorders, such as psoriasis and eczema, is its ability to inhibit the excessive proliferation of keratinocytes. This technical guide provides an in-depth overview of the in-vitro anti-proliferative effects of betamethasone and its esters on keratinocytes. It details the molecular mechanisms, summarizes the quantitative data from relevant studies, outlines key experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows. While specific data for betamethasone benzoate is limited in the current literature, this guide draws upon extensive research on structurally similar and functionally related betamethasone esters, such as the dipropionate and valerate (B167501) forms, to provide a comprehensive understanding of its likely mechanisms of action.
Introduction
Keratinocyte hyperproliferation is a hallmark of several chronic inflammatory skin diseases. Glucocorticoids, like this compound, are a cornerstone of topical therapy for these conditions. Their mechanism of action is multifaceted, involving the suppression of inflammatory responses and the direct inhibition of keratinocyte growth. Understanding the precise cellular and molecular pathways through which this compound exerts its anti-proliferative effects is crucial for optimizing therapeutic strategies and developing novel drugs. This guide serves as a technical resource for researchers investigating the in-vitro effects of this compound on keratinocytes.
Molecular Mechanism of Action
This compound, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] The binding of betamethasone to the cytoplasmic GR leads to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus.[2]
Once in the nucleus, the activated GR can modulate gene expression through two main pathways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory and anti-proliferative proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference with pro-inflammatory signaling cascades is a key component of the anti-inflammatory and anti-proliferative effects of glucocorticoids.[2]
The anti-proliferative effects of betamethasone in keratinocytes are believed to be mediated by the regulation of key cell cycle proteins and signaling pathways that control cell division.
Quantitative Data on Anti-proliferative Effects
| Corticosteroid | Concentration (M) | Effect on HaCaT Cell Proliferation | Reference |
| Betamethasone Dipropionate | 10-4 | Most potent anti-proliferative effect among tested corticosteroids. | [3] |
| Betamethasone Valerate | 10-4 | Significant anti-proliferative effect. | [3] |
| Betamethasone Esters | 10-8 | Induction of HaCaT cell proliferation. | [3] |
| Dexamethasone | 10 nM | 55% decrease in HaCaT cell proliferation (IC50). | [4] |
Note: The study by Guichard et al. (2015) provides a comparative ranking of the anti-proliferative effects of several corticosteroids at a concentration of 10-4M: betamethasone-dipropionate > desonide (B1670306) ≥ betamethasone-valerate = hydrocortisone-base = clobetasol-propionate > hydrocortisone-butyrate.[3] Another study reported a 43.15% inhibition of HaCaT cell proliferation with betamethasone dipropionate alone.[5]
Key Signaling Pathways
The anti-proliferative effects of betamethasone in keratinocytes are orchestrated through the modulation of several key signaling pathways that regulate the cell cycle and cell growth.
Glucocorticoid Receptor Signaling Pathway
The canonical pathway involves the binding of betamethasone to the glucocorticoid receptor, leading to its activation and nuclear translocation. In the nucleus, the activated GR can directly regulate the transcription of genes involved in cell cycle control or interfere with the activity of pro-proliferative transcription factors.
References
- 1. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and modulation of sex steroid metabolizing activity in normal human keratinocytes in primary culture and HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of betamethasone dipropionate and fish oil on HaCaT proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Betamethasone Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning betamethasone (B1666872) benzoate (B1203000) and its derivatives. Betamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1] The development of ester derivatives, such as betamethasone benzoate, is a strategic approach to enhance therapeutic efficacy, particularly in topical formulations, by modifying properties like lipophilicity and receptor affinity to optimize skin penetration and local activity while potentially minimizing systemic side effects.[2] This document details the synthesis, mechanism of action, and key experimental protocols used to evaluate these compounds, presenting available quantitative data for comparative analysis.
Synthesis of this compound Derivatives
The synthesis of betamethasone 17-benzoate is a critical first step in its evaluation. A common method involves the reaction of betamethasone with a lower alkyl orthobenzoate, such as methyl orthobenzoate, in the presence of an acid catalyst. This process, known as orthoesterification, is typically conducted at elevated temperatures (60°C to 130°C). The resulting 17α,21-lower alkyl orthobenzoate intermediate is then hydrolyzed using a dilute mineral or organic acid to yield the final product, betamethasone 17-benzoate.[3] Further derivatization can be achieved by introducing or modifying other functional groups on the steroid nucleus to explore structure-activity relationships (SAR).[4][5]
Caption: General synthesis workflow for betamethasone 17-benzoate.
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone and its derivatives exert their effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[6] This binding event displaces heat shock proteins, causing a conformational change in the receptor.[6] The activated steroid-receptor complex then translocates into the nucleus, where it modulates gene expression through two primary mechanisms:[6][7][8]
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes. A key example is the increased production of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][8]
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1. This suppresses the expression of genes encoding for cytokines, interleukins (ILs), and tumor necrosis factor-alpha (TNF-α), further reducing the inflammatory response.[8][9]
Caption: Glucocorticoid receptor signaling pathway.
Preclinical Evaluation: Experimental Protocols and Data
The preclinical assessment of betamethasone derivatives involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and safety profile.
In Vitro Assays
This assay quantifies the ability of a derivative to bind to the GR, which is a primary determinant of its potency.[10]
-
Experimental Protocol: Competitive Radioligand Binding Assay [10]
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cultured human keratinocyte cytosol or rat hepatoma cells.[9][11]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Competition: Increasing concentrations of the unlabeled test compound (the betamethasone derivative) are added to the mixture. The test compound competes with the radioligand for binding to the GR.
-
Separation & Quantification: After reaching equilibrium, bound and unbound radioligands are separated (e.g., via charcoal adsorption or filtration). The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the dissociation constant (Kd) or Relative Binding Affinity (RBA) compared to a standard like dexamethasone.[10] A lower Kd value indicates a higher binding affinity.[10]
-
-
Quantitative Data: GR Binding Affinity Esterification at the 17α- and 21-positions significantly influences binding affinity and lipophilicity.[11] While direct, publicly available binding data for this compound is limited, studies on related esters provide valuable context. Elongating the ester chain from acetate (B1210297) to valerate (B167501) generally increases both binding affinity and lipophilicity.[11] However, 21-esters often show lower binding affinity than the parent alcohol.[10][11]
| Compound | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA) | Source(s) |
| Dexamethasone | ~2.5 - 7.7 | 100 | [10] |
| Betamethasone Dipropionate | ~0.1 | 1300 | [10] |
| Fluticasone Propionate (B1217596) | ~0.2 - 0.5 | 1800 | [10] |
| Biotransformed Product 1 | -12.53 kcal/mol** | N/A | [12] |
| Biotransformed Product 2 | -10.11 kcal/mol** | N/A | [12] |
| *Sananone dipropionate and Sananone, derived from betamethasone dipropionate. **Binding affinity expressed as docking score. |
IVRT is used to assess the rate at which the active compound is released from its topical formulation (e.g., cream, ointment), which is a prerequisite for skin penetration.[13]
-
Experimental Protocol: Franz Diffusion Cell [13]
-
Apparatus Setup: A vertical Franz diffusion cell is used. It consists of a donor chamber and a receptor chamber separated by a synthetic, inert membrane (e.g., cellulose (B213188) acetate). The membrane supports the formulation and should not be the rate-limiting factor in drug release.[13]
-
Receptor Medium: The receptor chamber is filled with a medium that ensures sink conditions (drug concentration does not exceed 10-20% of its saturation solubility).[13] For betamethasone derivatives, this is often an aqueous solution with a co-solvent like ethanol (B145695) or acetonitrile.[1][14] The medium is maintained at a constant temperature (typically 32°C or 37°C) and stirred.
-
Application: A precise amount of the topical formulation is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium for analysis and replaced with fresh medium.
-
Analysis: The concentration of the betamethasone derivative in the samples is quantified, usually by High-Performance Liquid Chromatography (HPLC).[14]
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (flux) is calculated from the linear portion of this plot.[1]
-
-
Quantitative Data: In Vitro Release Rates The release rate is highly dependent on the formulation. For instance, betamethasone valerate is released faster from creams than from ointments.[15] Studies comparing different betamethasone dipropionate ointments showed that formulation differences significantly impacted release rates, which could be distinguished using IVRT.[14]
| Derivative | Formulation Type | In Vitro Release Rate (µg/cm²/h⁰·⁵) | Source(s) |
| Betamethasone Dipropionate | Ointment | 0.61 - 2.68 (dependent on ethanol % in receptor medium) | [1] |
In Vivo Assays
This assay is a well-established method for assessing the bio-potency of topical corticosteroids in humans. The ability of a corticosteroid to cause vasoconstriction (skin blanching) correlates well with its anti-inflammatory activity.[16]
-
-
Subject Selection: Healthy human volunteers are selected.
-
Application: Small, marked areas on the flexor surface of the forearms are used. A standardized amount of the test formulation is applied to these sites. The sites may be occluded (covered with a plastic film) to enhance penetration.[17]
-
Evaluation: After a set period (e.g., 6-18 hours), the formulation is removed. The degree of skin blanching (paleness) is visually assessed and scored by trained observers at various time points.
-
Data Analysis: The blanching scores are compared between different formulations and concentrations to determine relative potency. A dose-response curve can be generated to compare the bioavailability of different derivatives.[18]
-
Caption: Workflow for the in vivo vasoconstrictor assay.
These models are used to directly assess the anti-inflammatory efficacy of the derivatives.
-
Experimental Protocol: Croton Oil-Induced Ear Edema [4][5]
-
Animal Model: Typically performed in mice.
-
Induction of Inflammation: A solution of croton oil (an irritant) is applied to the inner surface of one ear to induce inflammation and edema (swelling).
-
Treatment: The test compound (betamethasone derivative) is applied topically to the inflamed ear, often in the same vehicle as the croton oil or in a separate formulation. A control group receives the vehicle only.
-
Evaluation: After a specified time, the animals are euthanized. A standard-sized punch biopsy is taken from both the treated (inflamed) and untreated (control) ears.
-
Data Analysis: The punches are weighed, and the difference in weight between the treated and untreated ears represents the degree of edema. The percentage inhibition of edema by the test compound compared to the vehicle control is calculated to determine its anti-inflammatory potency.
-
-
Quantitative Data: Topical Anti-inflammatory Potency Studies have shown that betamethasone 17-benzoate has an unexpectedly high topical activity.[3] Its potency is significantly greater than similar 17-esters like 17-hexahydrobenzoate or 17-phenylacetate.[3] Other novel derivatives have also shown significant potency.
| Compound | Assay | Potency Relative to Control | Source(s) |
| 21-chloro 17-(2'-furoate) derivative | Croton Oil Ear Assay | 8 times as potent as betamethasone valerate | [5] |
| 21-fluoro 17-(2'-furoate) derivative | Croton Oil Ear Assay | 3 times as potent as betamethasone valerate | [5] |
| 12β-propionate ester derivatives | Croton Oil Ear Assay | Less topically active than betamethasone dipropionate, but displayed no systemic effects | [4] |
Pharmacokinetics and Structure-Activity Relationships (SAR)
The therapeutic success of a topical steroid depends on its pharmacokinetic profile—primarily its ability to penetrate the skin barrier and exert a local effect without significant systemic absorption.[19]
-
Percutaneous Absorption: The extent of absorption through the skin is influenced by the derivative's lipophilicity, the vehicle used in the formulation, the use of occlusive dressings, and the condition of the skin.[2][19] A study on betamethasone 17-benzoate cream and gel applied with occlusion found plasma concentrations between 0.3 and 5 ng/ml, indicating that a very small fraction (0.05% to 0.3%) of the applied dose reached systemic circulation.[17] Notably, a plasma level of approximately 3 ng/ml was sufficient to cause a 90% inhibition of plasma cortisol, highlighting the potential for systemic effects even with topical application.[17]
-
Structure-Activity Relationships (SAR):
-
Esterification: Making suitable ester derivatives of hydroxyl groups is a key strategy to modify solubility.[2] More lipid-soluble derivatives generally have improved skin absorption.[2]
-
Position of Ester: Esterification at the 17α-hydroxyl group is important for optimal glucocorticoid activity.[2] The anti-inflammatory activity of 17-alkanoyl esters of betamethasone is high for acyl chains of 3 to 5 carbons (e.g., propionate to valerate) but decreases rapidly as the chain length increases.[3]
-
Aromatic Esters: Betamethasone 17-benzoate, an aromatic ester with 7 carbons in the acyl radical, shows surprisingly high topical activity, bucking the trend seen with longer-chain alkanoyl esters.[3]
-
Systemic vs. Topical Activity: Modifications can be made to dissociate topical activity from systemic side effects. For example, certain 12β-propionate ester analogues of betamethasone were found to have no systemic absorption, as gauged by a lack of thymic involution or adrenal suppression in mice, even at high doses.[4] This effect was largely dependent on the polarity and size of the substituent at the 12-position.[4]
-
Conclusion
Early-stage research on this compound derivatives demonstrates a clear strategy to optimize therapeutic outcomes for topical corticosteroids. By modifying the ester group at the 17-position and exploring other substitutions, researchers can fine-tune properties like receptor binding affinity, lipophilicity, and release from formulations. The high topical potency of betamethasone 17-benzoate and the development of derivatives with minimal systemic absorption underscore the potential of this chemical space. The experimental protocols detailed herein—from receptor binding and in vitro release to in vivo vasoconstriction and anti-inflammatory models—form the cornerstone of the preclinical evaluation process. Future research will likely continue to focus on creating derivatives with an even greater dissociation between potent local anti-inflammatory effects and systemic side effects, ultimately leading to safer and more effective treatments for inflammatory skin conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. US3529060A - Betamethasone 17-benzoate and its use as an anti-inflammatory - Google Patents [patents.google.com]
- 4. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 9. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
This document provides an in-depth technical overview of the discovery of betamethasone (B1666872) benzoate (B1203000), focusing on its synthesis, mechanism of action, and the experimental protocols used to establish its efficacy. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Betamethasone benzoate is a potent synthetic glucocorticoid corticosteroid ester utilized for its significant anti-inflammatory and immunosuppressive properties.[1][2] As a topical medication, it is a cornerstone in the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[1] The development of betamethasone esters, such as the benzoate form, was a crucial step in enhancing the therapeutic profile of the parent compound, betamethasone, which was first patented in 1958 and approved for medical use in 1961.[3] This guide synthesizes information from foundational research to detail the core scientific principles behind its discovery and characterization.
Synthesis of Betamethasone 17-Benzoate
The synthesis of betamethasone 17-benzoate was a significant advancement, as direct esterification of the 17α-hydroxyl group of betamethasone is not readily achievable via standard acid-catalyzed methods. Researchers developed a multi-step process to successfully synthesize the target compound.
The key primary research detailing the synthesis was published by Ercoli, Falconi, Gardi, and Vitali in 1972.[4][5][6] The protocol is as follows:
-
Formation of Orthobenzoate Intermediates: Betamethasone (I) is reacted to form epimeric cyclic 17,21-methyl orthobenzoates (II). This step protects the 21-hydroxyl group and activates the 17-position for subsequent reactions.
-
Hydrolysis to 17-Benzoate: The cyclic orthobenzoate intermediates (II) are then hydrolyzed in a buffered medium. This carefully controlled hydrolysis selectively cleaves the orthoester to yield betamethasone 17-benzoate (III).
-
Side Reaction - Formation of 21-Benzoate: It was noted that a base-catalyzed rearrangement of the betamethasone 17-benzoate (III) product could lead to the formation of the isomeric betamethasone 21-benzoate (IV). This isomer was confirmed to be identical to the product obtained from the conventional benzoylation of betamethasone.[4]
Below is a workflow diagram illustrating the synthesis pathway.
The synthesized betamethasone 17-benzoate was characterized by its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃FO₆ | [7] |
| Molecular Weight | 496.6 g/mol | [7] |
| Melting Point (MP) | 225-228 °C | [8] |
| Specific Optical Rotation | +63.5° (in dioxane at 24 °C/D) | [8] |
Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[1][8][9] The mechanism is a multi-step intracellular process that ultimately modulates gene expression.
-
Cellular Entry and Receptor Binding: Being lipophilic, betamethasone diffuses across the cell membrane and binds to glucocorticoid receptors (GR) located in the cytoplasm.[9]
-
Complex Translocation: This binding event causes a conformational change in the GR, activating it. The resulting betamethasone-GR complex translocates into the cell nucleus.[1][9]
-
Modulation of Gene Expression: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[9] This interaction modulates the transcription of target genes.
-
Transactivation: It increases the expression of anti-inflammatory proteins like lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[9][10]
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This suppresses the expression of pro-inflammatory cytokines (e.g., interleukins, TNF-alpha), chemokines, and adhesion molecules.[10]
-
-
Physiological Response: The overall effect is a potent suppression of the inflammatory cascade, inhibition of leukocyte migration to the site of inflammation, and reduced capillary permeability, leading to the alleviation of symptoms like itching, redness, and swelling.[1]
The signaling pathway is visualized in the diagram below.
Assessment of Topical Potency
A key method for determining the potency and bioequivalence of topical corticosteroids is the vasoconstrictor assay.[11][12] This pharmacodynamic test measures the degree of skin blanching (pallor) caused by the drug-induced constriction of small blood vessels in the skin.[11] The intensity of this effect is directly proportional to the anti-inflammatory potency of the corticosteroid.[11]
The vasoconstrictor assay is a standardized, reliable method for ranking the potency of topical steroids.[12][13]
-
Subject Selection: Healthy volunteers with no skin diseases are selected for the study. Responders are often identified by a preliminary test with a potent corticosteroid.[14]
-
Site Application: Small, defined areas on the forearms of the subjects are marked. A standardized amount of the topical corticosteroid formulation is applied to these areas.[14]
-
Occlusion: The application sites are often covered with an occlusive dressing for a specified period (e.g., 2 to 24 hours) to enhance drug penetration.[14]
-
Assessment of Blanching: After the occlusion period, the dressing is removed, and the skin is cleaned. The degree of vasoconstriction (blanching) is assessed at several time points (e.g., 0.5, 4, 6, 24 hours after removal).[14]
-
Scoring and Measurement: The assessment can be performed visually by trained observers using a rating scale (e.g., Olsen vasoconstriction score) or instrumentally using a chromameter, which measures changes in skin color (specifically the 'a*' value, indicating redness).[11][14]
-
Data Analysis: The scores or colorimetric measurements are plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the total pharmacodynamic effect.[15]
The workflow for this assay is depicted below.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Betamethasone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiinflammatory activity of betamethasone 17-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Betamethasone 17-benzoate | 22298-29-9 | XAA29829 [biosynth.com]
- 8. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. karger.com [karger.com]
- 15. remedypublications.com [remedypublications.com]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Simultaneous Determination of Betamethasone Benzoate and Associated APIs in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of betamethasone (B1666872) benzoate (B1203000) and other active pharmaceutical ingredients (APIs) commonly found in topical and oral formulations. The described method is sensitive, accurate, precise, and specific, making it suitable for routine quality control analysis and stability studies of pharmaceutical products.
Introduction
Betamethasone benzoate is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties in various pharmaceutical preparations.[1] These formulations often contain other active ingredients, such as antifungal agents (e.g., clotrimazole, miconazole), antibacterial agents (e.g., gentamicin), or preservatives (e.g., sodium benzoate, chlorocresol), to enhance therapeutic efficacy or ensure product stability.[2][3][4][5] A reliable analytical method for the simultaneous quantification of all active components is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive protocol for an RP-HPLC method applicable to the simultaneous determination of this compound and other APIs.
Experimental Protocol
Materials and Reagents
-
Standards: Betamethasone (USP reference standard), Sodium Benzoate, Miconazole Nitrate, Clotrimazole, Gentamicin (as per the formulation).
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent).
-
Buffers: Potassium dihydrogen phosphate (B84403), Orthophosphoric acid.
-
Sample Formulation: Pharmaceutical cream, ointment, or oral liquid containing this compound and other APIs.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Analytical column: C18 column (e.g., Nova-pack C18, 150 x 3.9 mm, 4 µm; Prontosil C18, 250 x 4.6 mm, 5 µm; or equivalent).[2][3]
-
Data acquisition and processing software.
-
Analytical balance, sonicator, pH meter, and volumetric glassware.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
The following chromatographic conditions are a representative example. Optimization may be required based on the specific formulation and combination of APIs.
| Parameter | Condition |
| Column | Prontosil C18 (250 x 4.6mm, 5µ)[3][6] |
| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Phosphate Buffer (pH 2) in a ratio of 70:30 v/v[3][7] |
| Flow Rate | 1.0 mL/min[3][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C[4] |
| Detection Wavelength | 235 nm[3][6] |
Preparation of Solutions
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 2): Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 950 mL of water. Adjust the pH to 2.0 with orthophosphoric acid and make up the volume to 1000 mL with water.[3]
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of the reference standards in a suitable diluent (e.g., acetonitrile or a mixture of methanol and water) to obtain a known concentration (e.g., 0.5 mg/mL of betamethasone and 1 mg/mL of sodium benzoate).[1][2]
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL for betamethasone and 100 µg/mL for sodium benzoate).[1][2]
Sample Preparation (Cream/Ointment): Accurately weigh a quantity of the cream or ointment equivalent to a known amount of the APIs into a volumetric flask.[3] Add a suitable volume of diluent (e.g., acetonitrile) and sonicate to ensure complete dissolution of the active ingredients.[3][7] Make up the volume with the diluent and filter the solution through a 0.45 µm syringe filter before injection.[3]
Sample Preparation (Oral Liquid): Pipette a known volume of the oral liquid formulation into a volumetric flask.[1] Dilute to the mark with the diluent to obtain a final concentration within the analytical range of the method.[1]
Data Presentation
The performance of the RP-HPLC method is evaluated through various validation parameters as summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Data for Simultaneous Analysis
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (Recovery %) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (as Dipropionate) | 6.49[3][6] | 1 - 3[3][6] | > 0.999[8] | 98.0 - 102.0[9] | < 2.0 | 0.02[9] | 0.07[10] |
| Miconazole Nitrate | 5.13[3][6] | 40 - 120[3][6] | > 0.999 | 98.0 - 102.0 | < 2.0 | 1.96[4] | 5.93[4] |
| Chlorocresol | 4.30[3][6] | 2 - 6[3][6] | > 0.999 | 98.0 - 102.0 | < 2.0 | - | - |
| Sodium Benzoate | - | 60 - 140[1][2] | 0.9999[1][2] | 98.0 - 102.0[10] | < 2.0 | - | - |
| Clotrimazole | - | 0.25 - 0.75 mg/mL[11] | 1.000[11] | 98.0 - 102.0 | < 2.0 | - | - |
| Gentamicin | 3.321[4] | - | - | 99.37%[4] | 0.5[4] | 0.04[4] | 0.12[4] |
Note: The data presented is a compilation from multiple sources for illustrative purposes. Actual results may vary.
Visualization of the Experimental Workflow
The logical flow of the analytical method is depicted in the following diagram.
Caption: Workflow for RP-HPLC analysis.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the simultaneous determination of this compound and other commonly associated APIs in various pharmaceutical dosage forms. The method is validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of raw materials and finished products.[8][9]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijsr.net [ijsr.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Topical Cream API Reference Analysis | Phenomenex [phenomenex.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Betamethasone Benzoate using UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is a corticosteroid ester used in various topical pharmaceutical formulations to treat skin conditions such as eczema and psoriasis. Accurate and precise quantification of betamethasone benzoate in bulk drug substances and finished products is crucial for ensuring product quality, safety, and efficacy.
This application note provides a detailed protocol for the quantification of this compound using a simple, rapid, and cost-effective UV-Visible spectrophotometric method. The principle of this method is based on the measurement of the absorbance of UV radiation by the this compound molecule at its wavelength of maximum absorbance (λmax).
Principle of the Method
UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The core chromophore in this compound is expected to exhibit maximum absorbance in the UV range, typically between 230 nm and 250 nm.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC or Spectroscopic Grade) or Ethanol (95%, Spectroscopic Grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer (double beam)
Instrumentation
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1-2 nm is recommended. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to standard procedures.
Determination of Wavelength of Maximum Absorbance (λmax)
Since the precise λmax for this compound in a specific solvent is not universally documented, it must be determined experimentally.
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent (methanol or ethanol).
-
Scan the solution over a wavelength range of 200 nm to 400 nm using the solvent as a blank.
-
Identify the wavelength at which the maximum absorbance is observed. This wavelength is the λmax and should be used for all subsequent measurements. Based on similar compounds like betamethasone, the λmax is expected to be around 241 nm in ethanol.[1]
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the chosen solvent.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-20 µg/mL. For example, pipette 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent. This will yield concentrations of 2, 4, 8, 12, 16, and 20 µg/mL.
Construction of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution in triplicate.
-
Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.
Sample Preparation (for a Topical Cream Formulation)
-
Accurately weigh a quantity of the cream equivalent to 1 mg of this compound into a suitable container.
-
Add approximately 50 mL of the chosen solvent and warm gently (if necessary) and sonicate for 15-20 minutes to dissolve the active ingredient and disperse the cream base.
-
Transfer the dispersion to a 100 mL volumetric flask. Rinse the container with the solvent and add the rinsings to the flask.
-
Cool to room temperature and make up the volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).
Quantification of this compound in the Sample
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the equation of the calibration curve.
-
Calculate the amount of this compound in the original formulation, taking into account the dilutions made.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is confirmed by the correlation coefficient of the calibration curve. Linearity for similar betamethasone compounds has been established in ranges such as 2-40 µg/mL.[1]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recovery values between 98% and 102% are generally considered acceptable.[2]
-
Precision: The degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (%RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For a similar betamethasone compound, LOD and LOQ were found to be 0.84 µg/mL and 2.55 µg/mL, respectively.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients). This can be demonstrated by comparing the spectra of the analyte, placebo, and the formulated product.
Data Presentation
The quantitative data for method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 8 | [Insert Data] |
| 12 | [Insert Data] |
| 16 | [Insert Data] |
| 20 | [Insert Data] |
| Regression Equation | y = [m]x + [c] |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Accuracy and Precision Data
| Parameter | Concentration (µg/mL) | Measured Concentration (Mean ± SD) | % Recovery | % RSD |
| Intra-day Precision | 8 | [Insert Data] | [Insert Data] | < 2% |
| 12 | [Insert Data] | [Insert Data] | < 2% | |
| 16 | [Insert Data] | [Insert Data] | < 2% | |
| Inter-day Precision | 8 | [Insert Data] | [Insert Data] | < 2% |
| 12 | [Insert Data] | [Insert Data] | < 2% | |
| 16 | [Insert Data] | [Insert Data] | < 2% |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Betamethasone Benzoate Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and analysis of betamethasone (B1666872) benzoate (B1203000) in topical drug delivery systems. The following protocols and data are intended to serve as a guide for the development and evaluation of these formulations.
Introduction
Betamethasone benzoate is a potent synthetic corticosteroid used topically for its anti-inflammatory and immunosuppressive properties.[1] It is effective in treating a variety of dermatological conditions, including eczema, dermatitis, and psoriasis. The efficacy of a topical corticosteroid formulation is highly dependent on the vehicle, which influences the drug's release, penetration into the skin, and overall bioavailability. This document outlines key considerations and experimental protocols for the development and evaluation of this compound topical formulations.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines and prostaglandins.[1]
Formulation Protocols
The choice of formulation (e.g., cream, ointment, gel) significantly impacts the delivery and efficacy of this compound. Ointments are typically more occlusive and suitable for dry, scaly skin, while creams are less greasy and preferred for weeping lesions. Gels offer a non-greasy option that can be advantageous for hairy areas.
The following are representative protocols for preparing basic topical formulations of this compound.
This compound Cream (Oil-in-Water Emulsion)
Materials:
-
This compound (micronized)
-
Cetostearyl Alcohol
-
White Soft Paraffin (B1166041)
-
Liquid Paraffin
-
Propylene (B89431) Glycol
-
Anionic Emulsifying Wax
-
Chlorocresol (preservative)
-
Purified Water
Protocol:
-
Oil Phase Preparation: In a suitable vessel, melt the white soft paraffin, cetostearyl alcohol, and liquid paraffin at 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the chlorocresol and propylene glycol in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring to form a homogenous emulsion.
-
API Incorporation: Disperse the micronized this compound in a small amount of the molten base and then add it to the bulk of the cream with thorough mixing while cooling.
-
Cooling: Continue to stir the cream gently until it cools to room temperature.
This compound Ointment
Materials:
-
This compound (micronized)
-
White Soft Paraffin
-
Liquid Paraffin
Protocol:
-
Base Preparation: Melt the white soft paraffin and liquid paraffin together and mix until uniform.
-
API Incorporation: Levigate the micronized this compound with a small portion of the molten base to form a smooth paste.
-
Mixing: Gradually incorporate the paste into the remainder of the molten base with continuous stirring until a homogenous ointment is obtained.
-
Cooling: Allow the ointment to cool to room temperature with occasional stirring.
This compound Gel
Materials:
-
This compound
-
Carbomer 940
-
Propylene Glycol
-
Purified Water
Protocol:
-
Gelling Agent Dispersion: Disperse the Carbomer 940 in purified water with constant stirring and allow it to swell.
-
API Solubilization: Dissolve the this compound in a mixture of ethanol and propylene glycol.
-
Mixing: Slowly add the API solution to the carbomer dispersion with continuous stirring.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the desired pH is achieved.
Experimental Protocols for Formulation Characterization
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general method for the quantification of this compound in topical formulations.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a quantity of the topical formulation containing a known amount of this compound.
-
Disperse the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Heat and sonicate to ensure complete extraction of the API.
-
Centrifuge or filter the sample to remove undissolved excipients.
-
Dilute the clear supernatant to a suitable concentration with the mobile phase.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the peak areas of the standards to determine the concentration.
In Vitro Drug Release Testing (IVRT)
IVRT is used to assess the rate at which the drug is released from the formulation. The Franz diffusion cell is a commonly used apparatus for this purpose.
Experimental Setup:
| Parameter | Condition |
| Apparatus | Franz Vertical Diffusion Cell |
| Membrane | Synthetic, inert membrane (e.g., polysulfone) |
| Receptor Medium | Phosphate buffer (pH 7.4) with a solubilizing agent (e.g., 30-40% ethanol) to ensure sink conditions |
| Temperature | 32 ± 0.5°C |
| Stirring Speed | 600 rpm |
| Dose | Finite dose (e.g., 10-15 mg/cm²) |
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with degassed receptor medium and allow the system to equilibrate to 32°C.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.
-
Formulation Application: Apply a known quantity of the this compound formulation uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of the plot represents the release rate.
In Vitro Skin Permeation Testing
This method evaluates the permeation of the drug through the skin.
Experimental Setup:
| Parameter | Condition |
| Apparatus | Franz Vertical Diffusion Cell |
| Skin Model | Excised human or animal skin (e.g., porcine ear skin) |
| Receptor Medium | Phosphate buffer (pH 7.4) with a suitable solubilizer |
| Temperature | 32 ± 0.5°C |
| Stirring Speed | 600 rpm |
Procedure:
-
Skin Preparation: Thaw excised skin at room temperature. Cut the skin to the appropriate size and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Equilibration: Equilibrate the skin with the receptor medium for approximately 30 minutes.
-
Formulation Application: Apply a known amount of the formulation to the skin surface.
-
Sampling and Analysis: Follow the sampling and analysis procedure as described for IVRT.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on topical betamethasone formulations. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Release Rate of Betamethasone from Different Formulations
| Formulation Type | Betamethasone Ester | Release Rate (µg/cm²/h⁰.⁵) | Receptor Medium | Reference |
| Cream | Valerate (B167501) | Varies significantly based on formulation | 60% Ethanol:Water | [2] |
| Ointment | Dipropionate | 0.61 - 2.68 (depending on ethanol %) | Ethanol:Water mixtures | [3] |
| Gel | Dipropionate | 380.42 ± 3.05 | Not specified | [4] |
Table 2: In Vitro Skin Permeation of Betamethasone
| Formulation Type | Betamethasone Ester | Skin Model | Steady-State Flux (Jss) (ng/cm²/h) | Reference |
| Gel | Benzoate | Not specified | More readily absorbed than cream | [5] |
| Solid Lipid Nanoparticles | Valerate | Human Epidermis | Controlled release observed | [6] |
Table 3: Plasma Concentration after Topical Application
| Formulation Type | Betamethasone Ester | Application Conditions | Plasma Concentration (ng/mL) | Reference |
| Cream and Gel | Benzoate | With occlusion | 0.3 - 5 | [5] |
References
- 1. drugs.com [drugs.com]
- 2. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percutaneous permeation of betamethasone 17-valerate incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Vasoconstrictor Assay for Betamethasone Benzoate Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic efficacy is directly related to their potency, which can be assessed using the in vivo vasoconstrictor assay, also known as the skin blanching assay. This pharmacodynamic method measures the ability of a topical corticosteroid to constrict the microvasculature in the upper dermis, leading to visible skin blanching. The degree of blanching is proportional to the drug's potency and its ability to penetrate the stratum corneum to reach its site of action.
These application notes provide a detailed overview and protocol for conducting an in vivo vasoconstrictor assay to determine the potency of betamethasone (B1666872) benzoate (B1203000) formulations. The methodologies described are based on the foundational work of McKenzie and Stoughton and align with regulatory guidance for bioequivalence studies.[1][2][3]
Principle of the Assay
The vasoconstrictor assay is a reliable method for determining the bioequivalence of topical corticosteroid preparations.[4][5] The mechanism involves the binding of the corticosteroid to glucocorticoid receptors in the vascular smooth muscle cells of the dermal blood vessels. This interaction initiates a signaling cascade that ultimately leads to vasoconstriction and a visible whitening of the skin. The intensity and duration of this blanching response serve as a surrogate marker for the drug's anti-inflammatory activity.
Data Presentation
The following tables are designed to summarize quantitative data typically obtained from a vasoconstrictor assay for betamethasone benzoate. Data should be collected from well-controlled studies, such as the one conducted by Woodford and Barry (1974) on the bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations.[6][7]
Table 1: Visual Assessment of Skin Blanching Score
| Formulation | Concentration (%) | Mean Blanching Score (± SEM) at 6 hours | Mean Blanching Score (± SEM) at 12 hours | Mean Blanching Score (± SEM) at 24 hours |
| This compound Cream | 0.025 | Data from Woodford & Barry (1974) or similar | Data from Woodford & Barry (1974) or similar | Data from Woodford & Barry (1974) or similar |
| This compound Gel | 0.025 | Data from Woodford & Barry (1974) or similar | Data from Woodford & Barry (1974) or similar | Data from Woodford & Barry (1974) or similar |
| Reference Standard (e.g., Commercially available cream) | 0.025 | Data from study | Data from study | Data from study |
| Vehicle Control | 0 | 0 | 0 | 0 |
Blanching scores are typically rated on a scale of 0-4, where 0 = no blanching and 4 = maximal blanching.
Table 2: Chromameter Readings for Skin Blanching (Δa* value)
| Formulation | Concentration (%) | Mean Δa* (± SEM) at 6 hours | Mean Δa* (± SEM) at 12 hours | Mean Δa* (± SEM) at 24 hours |
| This compound Cream | 0.025 | Data from study | Data from study | Data from study |
| This compound Gel | 0.025 | Data from study | Data from study | Data from study |
| Reference Standard (e.g., Commercially available cream) | 0.025 | Data from study | Data from study | Data from study |
| Vehicle Control | 0 | 0 | 0 | 0 |
The a* value from chromameter readings represents the red-green color spectrum; a decrease in this value indicates an increase in pallor (blanching).[8]
Experimental Protocols
The following protocols are detailed methodologies for conducting the in vivo vasoconstrictor assay.
Protocol 1: Human Skin Vasoconstrictor Assay (McKenzie-Stoughton Method)
1. Subject Selection:
-
Recruit healthy adult volunteers with no history of skin diseases.
-
Subjects should not have used any topical or systemic corticosteroids for a specified period before the study.
-
A pre-study screening can be conducted to identify subjects who exhibit a reliable blanching response to a known corticosteroid.
2. Study Design:
-
The study is typically conducted in two phases: a pilot dose-duration response study and a pivotal bioequivalence study.[1][2]
-
The pilot study aims to determine the optimal application time for the reference product that produces a half-maximal response (ED50).[2]
-
The pivotal study compares the test formulation of this compound against a reference standard at the predetermined application time.
3. Application of Formulations:
-
Mark out a grid of application sites (e.g., 1 cm² squares) on the flexor surface of the forearms of each subject.
-
Apply a standardized amount of each formulation (e.g., 5-10 µL) to the designated sites in a randomized and blinded manner.
-
Include a vehicle control and a reference standard in the application grid.
-
Cover the application sites with an occlusive dressing (e.g., plastic film) to enhance drug penetration.
4. Assessment of Vasoconstriction:
-
After the specified application duration (e.g., 6 hours), remove the occlusive dressing and gently wipe off any excess formulation.
-
At predetermined time points (e.g., 2, 6, 12, 24 hours after removal), assess the degree of skin blanching at each application site.
-
Visual Assessment: A trained observer scores the blanching on a scale of 0 (no blanching) to 4 (maximal blanching).
-
Instrumental Assessment: Use a chromameter to objectively measure the change in skin color. The 'a*' value (redness) is the most sensitive parameter for quantifying blanching.[8][9]
5. Data Analysis:
-
For visual scores, calculate the mean score for each formulation at each time point.
-
For chromameter readings, calculate the change in the a* value (Δa*) from baseline for each site.
-
Plot the mean blanching response against time for each formulation.
-
The area under the effect curve (AUEC) can be calculated to represent the total blanching effect over time.
-
Statistical analysis (e.g., ANOVA) should be performed to compare the potency of the different formulations.
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid-Induced Vasoconstriction Signaling Pathway
Glucocorticoids, such as this compound, diffuse across the cell membrane of vascular smooth muscle cells and bind to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a cascade of molecular interactions leading to vasoconstriction.
Caption: Glucocorticoid signaling pathway in vasoconstriction.
Experimental Workflow for Vasoconstrictor Assay
The following diagram outlines the key steps involved in conducting an in vivo vasoconstrictor assay.
Caption: Experimental workflow of the in vivo vasoconstrictor assay.
References
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. remedypublications.com [remedypublications.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openread.academy [openread.academy]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Analysis of chromameter results obtained from corticosteroid-induced skin blanching assay: comparison of visual and chromameter data - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Percutaneous Absorption Study of Betamethasone Benzoate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid corticosteroid utilized in topical formulations for its anti-inflammatory and immunosuppressive properties.[1] It is prescribed for various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] The efficacy of topical dermatological treatments is contingent upon the active pharmaceutical ingredient's (API) ability to penetrate the stratum corneum and reach the target layers of the skin. Therefore, evaluating the percutaneous absorption of betamethasone benzoate is a critical step in the development and optimization of topical drug products.
This document provides a detailed protocol for conducting an in vitro percutaneous absorption study of this compound using the Franz diffusion cell method. This in vitro model is a well-established and reliable method for assessing the skin permeation of APIs from various formulations.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[1] This binding event initiates a signaling cascade that ultimately modulates the expression of genes involved in the inflammatory response.[1][2] Upon binding, the GR-betamethasone benzoate complex translocates to the nucleus.[1] In the nucleus, it can act in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the promoter regions of anti-inflammatory genes, leading to their increased transcription.[2]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes that encode for cytokines, chemokines, and adhesion molecules.[3]
The net effect is a potent suppression of the inflammatory response, alleviating symptoms like redness, swelling, and itching.[1]
Figure 1: Anti-inflammatory signaling pathway of this compound.
Experimental Protocol: In Vitro Percutaneous Absorption using Franz Diffusion Cells
This protocol outlines the procedure for assessing the percutaneous absorption of this compound from a topical formulation using a Franz diffusion cell system.
Materials and Reagents
-
This compound (USP reference standard)
-
Topical formulation of this compound (e.g., cream, gel)
-
Excised human or porcine skin
-
Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubilizing agent such as ethanol (B145695) or polyethylene (B3416737) glycol)
-
High-Performance Liquid Chromatography (HPLC) system
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Franz diffusion cells
-
Water bath with circulator and heater
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
-
Standard laboratory glassware
Experimental Workflow
Figure 2: Experimental workflow for the in vitro percutaneous absorption study.
Detailed Methodology
3.3.1. Preparation of Skin Membranes
-
Skin Procurement: Obtain full-thickness human or porcine skin from a certified tissue bank or ethical sources.
-
Storage: If not used immediately, store the skin at -20°C or below.
-
Preparation: Thaw the skin at room temperature. Remove any subcutaneous fat and connective tissue from the dermal side using a scalpel.
-
Dermatoming: Prepare skin sections of a uniform thickness (typically 300-500 µm) using a dermatome.
-
Cutting: Cut the dermatomed skin into circular sections to fit the Franz diffusion cells.
-
Hydration: Prior to mounting, hydrate (B1144303) the skin sections in PBS for approximately 30 minutes.
3.3.2. Franz Diffusion Cell Setup
-
Receptor Chamber Filling: Fill the receptor chamber of each Franz diffusion cell with a known volume of degassed receptor medium. Ensure no air bubbles are trapped. For a lipophilic drug like this compound, a mixture of PBS and ethanol (e.g., 60:40 v/v) can be used to maintain sink conditions.
-
Skin Mounting: Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Temperature Control: Place the Franz cells in a water bath maintained at 32 ± 1°C to simulate the physiological temperature of the skin surface.
-
Stirring: Place a small magnetic stir bar in each receptor chamber and set the stirring speed to a constant rate (e.g., 600 rpm) to ensure the receptor medium is well-mixed.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes before applying the formulation.
3.3.3. Formulation Application and Sampling
-
Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling port.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Sample Storage: Store the collected samples at 4°C until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Quantify the concentration of this compound in the collected receptor medium samples using a validated HPLC method.
3.4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 65:35 v/v) or a gradient with a buffered aqueous phase.[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230-240 nm[4][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
3.4.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the receptor medium to create a calibration curve.
-
Sample Preparation: The collected samples from the receptor medium can typically be injected directly or after appropriate dilution with the mobile phase.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize representative quantitative data for the percutaneous absorption of this compound and a related corticosteroid, betamethasone valerate.
Table 1: In Vivo Percutaneous Absorption of Betamethasone 17-Benzoate
| Formulation | Plasma Concentration (ng/mL) | Percentage of Applied Dose in Plasma | Reference |
| Cream | 0.3 - 5 | ~0.05 - 0.3% | [7] |
| Gel | Generally higher than cream | - | [7] |
Table 2: In Vitro Percutaneous Absorption of Betamethasone 17-Valerate (for comparison)
| Parameter | Value | Reference |
| Mean Steady-State Flux (Jss) | 57.6 ng/cm²/h | [8] |
| Aqueous Saturation Concentration | 5.4 µg/mL | [8] |
Data Analysis
-
Concentration Determination: Determine the concentration of this compound in each sample using the calibration curve generated from the HPLC analysis.
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) at each time point, correcting for the removed sample volume.
-
Permeation Profile: Plot the cumulative amount of this compound permeated per unit area against time.
-
Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile.
-
Permeability Coefficient (Kp): Calculate the permeability coefficient by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.
-
Lag Time (tL): Determine the lag time by extrapolating the linear portion of the permeation profile to the x-axis.
Conclusion
The in vitro Franz diffusion cell method provides a robust and reproducible means of assessing the percutaneous absorption of this compound from topical formulations. Adherence to a well-defined protocol, including careful skin membrane preparation, appropriate receptor medium selection, and the use of a validated analytical method, is essential for obtaining meaningful and reliable data. This information is invaluable for formulation optimization, quality control, and regulatory submissions in the development of topical drug products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Betamethasone Benzoate in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of betamethasone (B1666872) benzoate (B1203000) in various pharmaceutical formulations. The methodologies outlined are grounded in established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the precise and accurate quantification of betamethasone and its esters in pharmaceutical products.[1] The principle involves the separation of the analyte based on its partitioning between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[1] Detection is commonly achieved using a UV detector, as betamethasone exhibits significant absorbance in the UV spectrum.[1]
Protocol 1: Simultaneous Determination of Betamethasone and Sodium Benzoate in Oral Liquid Formulations
This method is suitable for the simultaneous analysis of betamethasone and sodium benzoate, a common preservative, in oral liquid preparations.[2][3]
Experimental Protocol:
-
Instrumentation: A gradient HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2][3]
-
Chromatographic Conditions:
-
Column: Nova-pack C18, 150 x 3.9 mm, 4 µm particle size.[2][3]
-
Mobile Phase:
-
A: 50 mM Monobasic Potassium Phosphate (B84403) buffer (pH adjusted to 2.9 with phosphoric acid).[2][3]
-
-
Gradient Elution: A three-step gradient program is employed, starting with 25% acetonitrile, increasing to 45%, and then returning to 25%.[2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 50 µL.[4]
-
-
Preparation of Solutions:
-
Mobile Phase Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjust pH to 2.9 with dilute phosphoric acid, and filter through a 0.45 µm filter.[2][3]
-
Standard Stock Solution: Prepare a stock solution containing 0.5 mg/mL of betamethasone and 1.0 mg/mL of sodium benzoate by dissolving the standards in absolute ethanol (B145695) and diluting with water.[2][3]
-
Working Standard Solution: Dilute the stock solution to achieve a final concentration of 0.05 mg/mL for betamethasone and 0.1 mg/mL for sodium benzoate.[1][2]
-
Sample Preparation (Oral Liquid): Accurately pipette 5 mL of the oral liquid formulation into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 0.05 mg/mL for betamethasone.[1] Filter the solution through a 0.45 µm filter before injection.[4]
-
Quantitative Data Summary:
| Parameter | Betamethasone | Sodium Benzoate | Reference |
| Linearity Range | 60-140% of assay concentration | 60-140% of assay concentration | [2] |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | [2][3] |
| Accuracy (Recovery) | Within acceptable limits | Within acceptable limits | [2] |
| Precision (CVr & CVR) | < 2% | < 2% | [2] |
Experimental Workflow:
Caption: HPLC analysis workflow for betamethasone.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the estimation of betamethasone in bulk and pharmaceutical dosage forms.[5][6] The method is based on the principle that betamethasone absorbs light in the ultraviolet region of the electromagnetic spectrum.[5]
Protocol: UV Spectrophotometric Estimation of Betamethasone
This protocol describes a direct UV spectrophotometric method for the quantification of betamethasone.
Experimental Protocol:
-
Instrumentation: A UV-Visible Spectrophotometer.[7]
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of Betamethasone in a 50 mL standard flask with the chosen solvent to get a concentration of 1 mg/mL (1000 µg/mL).[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-30 µg/mL.[5][6]
-
Sample Preparation (Tablets): Weigh and powder 10 tablets. Transfer a quantity of powder equivalent to 50 mg of Betamethasone to a 50 mL standard flask. Dilute with the solvent. From this, further dilute to achieve a concentration within the Beer's law range (e.g., 20 µg/mL). Filter the solution before analysis.[5]
-
-
Measurement: Record the absorbance of the standard and sample solutions at 234 nm against a solvent blank.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| λmax | 234 nm | [5][6] |
| Linearity Range | 5-30 µg/mL | [5][6] |
| Correlation Coefficient (r²) | 0.998 | [5][6] |
| Accuracy (Recovery) | 98-102% | [5] |
Logical Relationship Diagram:
Caption: Principle of UV-Vis spectrophotometric analysis.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative analysis and identification of betamethasone and its related compounds in pharmaceutical preparations.[8] It allows for the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase that moves up the plate by capillary action.
Protocol: TLC-Densitometric Method for Qualitative Analysis
This method is suitable for the separation and identification of betamethasone and its derivatives.[8]
Experimental Protocol:
-
Instrumentation: TLC Scanner (Densitometer).[8]
-
Stationary Phase: Silica gel 60F254 plates.[8]
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (99.5%) in a volume ratio of 28 : 5 : 0.5.[8]
-
Sample Application: Spot 5 µL of standard and sample solutions onto the TLC plate.
-
Development: Develop the chromatogram in a suitable chamber saturated with the mobile phase.
-
Detection: Perform densitometric measurements at 246 nm.[8]
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of betamethasone standard at a concentration of 5 mg/mL.
-
Sample Preparation (Lotion/Injection): For a lotion, dilute 1 mL with 200 µL of ethanol (96%). For an injection solution, it can often be spotted directly.
-
Experimental Workflow:
Caption: TLC-Densitometry experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Simultaneous Assay of Dexchlorpheniramine Maleate, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. TLC--densitometric method for qualitative analysis of betamethasone and its related compounds in pharmacautical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Patch Development Using Betamethasone Benzoate Gel
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of a matrix-type transdermal patch incorporating betamethasone (B1666872) benzoate (B1203000) gel. Betamethasone benzoate, a potent corticosteroid, is utilized for its anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1] Transdermal delivery offers a non-invasive method of administration, providing controlled and sustained drug release, which can improve patient compliance and reduce systemic side effects by bypassing first-pass metabolism.[2]
This document outlines the key steps and experimental protocols from formulation development to in vitro performance testing and stability analysis. While specific data for this compound is limited in publicly available literature, the provided data for the closely related ester, betamethasone dipropionate, serves as a valuable reference for formulation optimization and performance evaluation.
Data Presentation
The following tables summarize key quantitative data relevant to the development of a betamethasone transdermal patch.
Table 1: Physicochemical Characterization of Betamethasone Dipropionate Transdermal Patches
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 | Formulation F5 |
| Thickness (mm) | 0.40 ± 0.02 | 0.45 ± 0.03 | 0.52 ± 0.01 | 0.65 ± 0.04 | 0.72 ± 0.03 |
| Weight Variation (mg) | 118.2 ± 3.06 | 120.5 ± 2.50 | 121.8 ± 2.15 | 122.4 ± 2.78 | 123.9 ± 2.82 |
| Drug Content (%) | 89.91 ± 0.54 | 92.34 ± 0.68 | 95.12 ± 0.45 | 97.56 ± 0.72 | 98.82 ± 0.39 |
| Folding Endurance | >300 | >300 | >300 | >300 | >300 |
| Surface pH | 6.48 ± 0.11 | 6.62 ± 0.09 | 6.85 ± 0.15 | 7.10 ± 0.13 | 7.31 ± 0.08 |
| Moisture Content (%) | 4.79 ± 0.21 | 3.88 ± 0.18 | 2.54 ± 0.25 | 1.98 ± 0.15 | 1.32 ± 0.11 |
| Moisture Uptake (%) | 1.32 ± 0.14 | 2.15 ± 0.22 | 3.28 ± 0.19 | 4.11 ± 0.28 | 4.79 ± 0.23 |
Data adapted from a study on clotrimazole (B1669251) and betamethasone dipropionate transdermal patches.[3] The formulations (F1-F5) represent variations in polymer concentrations.[3] This data serves as a representative example for the physical characteristics of a corticosteroid patch.
Table 2: In Vitro Drug Release of Betamethasone Dipropionate from Transdermal Patches
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) | Formulation F5 (%) |
| 1 | 10.23 ± 0.45 | 12.54 ± 0.38 | 15.67 ± 0.51 | 18.98 ± 0.42 | 22.43 ± 0.55 |
| 2 | 18.76 ± 0.62 | 21.87 ± 0.55 | 25.43 ± 0.68 | 29.87 ± 0.59 | 34.12 ± 0.71 |
| 4 | 28.98 ± 0.78 | 33.45 ± 0.69 | 38.76 ± 0.82 | 44.32 ± 0.75 | 49.87 ± 0.88 |
| 6 | 37.86 ± 0.85 | 43.12 ± 0.78 | 49.87 ± 0.91 | 56.43 ± 0.84 | 61.34 ± 0.97 |
| 8 | 45.32 ± 0.91 | 51.23 ± 0.85 | 58.76 ± 1.02 | 65.12 ± 0.93 | 70.21 ± 1.09 |
| 10 | 52.12 ± 1.03 | 58.76 ± 0.94 | 66.54 ± 1.15 | 72.87 ± 1.05 | 77.89 ± 1.21 |
| 12 | 58.98 ± 1.15 | 64.32 ± 1.05 | 73.45 ± 1.28 | 79.87 ± 1.18 | 85.09 ± 1.34 |
Data adapted from a study on clotrimazole and betamethasone dipropionate transdermal patches.[3] The formulations (F1-F5) represent variations in polymer concentrations.[3] This data provides an example of the expected release profile.
Table 3: In Vitro Skin Permeation of Betamethasone Esters
| Betamethasone Ester | Vehicle | Steady-State Flux (ng/cm²/h) |
| Betamethasone | Aqueous Solution | 15.2 |
| Betamethasone 17-Valerate | Aqueous Solution | 57.6 |
| Betamethasone Dipropionate | Cream | Statistically significantly greater than suspension |
| Betamethasone Dipropionate | Topical Suspension | Baseline |
This table compiles data from multiple sources to illustrate the permeation of different betamethasone esters.[4] The data for betamethasone and its 17-valerate ester are from an in vitro study with excised human skin.[4] The comparison for betamethasone dipropionate is from a study using a novel cream formulation versus a traditional topical suspension.[4]
Table 4: Stability Study of an Optimized Transdermal Patch Formulation (Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5%)
| Time (Months) | Visual Inspection | Drug Content (%) | Surface pH | In Vitro Drug Release (%) after 12h |
| 0 | No change | 98.82 ± 0.39 | 7.31 ± 0.08 | 85.09 ± 1.34 |
| 1 | No change | 98.56 ± 0.42 | 7.28 ± 0.10 | 84.87 ± 1.41 |
| 2 | No change | 98.21 ± 0.51 | 7.25 ± 0.12 | 84.55 ± 1.48 |
| 3 | No change | 97.98 ± 0.48 | 7.22 ± 0.11 | 84.21 ± 1.52 |
| 6 | No change | 97.54 ± 0.55 | 7.18 ± 0.14 | 83.98 ± 1.59 |
Data is representative and adapted from stability studies of transdermal patches.[5][6] It illustrates the expected stability profile of a well-formulated patch.
Experimental Protocols
Preparation of this compound Hydrogel (0.05% w/w)
This protocol describes the preparation of a hydrogel formulation suitable for incorporation into a transdermal patch.
Materials:
-
This compound
-
Carbopol 940 (or other suitable gelling agent)
-
Propylene (B89431) Glycol (as a plasticizer and penetration enhancer)
-
Triethanolamine (B1662121) (to adjust pH)
-
Purified Water
Procedure:
-
Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing purified water with constant stirring using a mechanical stirrer. Avoid clump formation.
-
Continue stirring until a transparent, viscous dispersion is formed.
-
In a separate beaker, accurately weigh the this compound and dissolve it in propylene glycol.
-
Slowly add the drug solution to the Carbopol dispersion with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Adjust the pH to the range of 6.5-7.5.
-
Continue stirring until a homogenous, transparent gel is formed.
-
Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and removal of entrapped air bubbles.
Formulation of Matrix-Type Transdermal Patch by Solvent Casting Method
This protocol details the fabrication of a matrix-type transdermal patch where the drug is uniformly dispersed in a polymeric matrix.
Materials:
-
This compound Hydrogel (prepared as above)
-
Eudragit RL 100 (or other film-forming polymer)
-
Polyvinylpyrrolidone (PVP) K30 (as a hydrophilic polymer)
-
Dichloromethane (B109758) and Methanol (B129727) (solvent system)
-
Propylene Glycol (as a plasticizer)
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester (B1180765) film)
Procedure:
-
Accurately weigh the required quantities of Eudragit RL 100 and PVP K30 and dissolve them in a mixture of dichloromethane and methanol.
-
Incorporate the prepared this compound hydrogel into the polymer solution and mix thoroughly to achieve a uniform dispersion.
-
Add propylene glycol to the mixture and stir until a homogenous solution is obtained.
-
Carefully pour the solution into a petri dish lined with the backing membrane.
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Once the film is formed, cover it with the release liner.
-
Cut the patch into the desired size and shape.
-
Store the patches in a desiccator until further evaluation.
In Vitro Drug Release Study
This protocol describes the determination of the drug release rate from the formulated transdermal patch.
Apparatus:
-
USP Dissolution Apparatus (Paddle over disc method) or Franz Diffusion Cell
Procedure (using Paddle over Disc):
-
Prepare 900 mL of phosphate (B84403) buffer (pH 7.4) as the dissolution medium.
-
Place the dissolution medium in the vessel and maintain the temperature at 32 ± 0.5°C.
-
Cut the transdermal patch to a specific size and place it on a glass disc with the adhesive side facing up.
-
Place the disc at the bottom of the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound content using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Skin Permeation Study
This protocol evaluates the permeation of this compound through an excised skin model.
Apparatus:
-
Franz Diffusion Cell
Materials:
-
Excised rat, pig, or human skin
-
Phosphate buffer (pH 7.4) as receptor medium
-
Formulated transdermal patch
Procedure:
-
Excise the abdominal skin of a suitable animal model and remove the subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.
Stability-Indicating HPLC Method for this compound
This protocol outlines a method for the quantitative analysis of this compound and its degradation products for stability studies.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate buffer). A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation:
-
For drug content: Dissolve a known area of the transdermal patch in a suitable solvent, sonicate to ensure complete extraction of the drug, filter, and dilute to a known concentration.
-
For release/permeation samples: The collected aliquots may be directly injected or diluted if necessary.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the drug to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) and analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.[8]
Mandatory Visualizations
Caption: Experimental workflow for the development of a this compound transdermal patch.
Caption: Mechanism of anti-inflammatory action of Betamethasone.
References
- 1. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated stability testing of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Betamethasone Benzoate Nanoemulsions for Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) benzoate (B1203000), a potent synthetic corticosteroid, is widely used in topical formulations for its anti-inflammatory and immunosuppressive properties in treating various skin disorders. However, its therapeutic efficacy is often limited by its poor penetration through the stratum corneum, the outermost layer of the skin. Nanoemulsions, as a drug delivery system, offer a promising approach to overcome this barrier. With droplet sizes in the nanometer range, nanoemulsions can enhance the solubilization of lipophilic drugs like betamethasone benzoate and improve their permeation into deeper skin layers, thereby increasing bioavailability at the target site and potentially reducing systemic side effects.[1]
These application notes provide detailed protocols for the formulation, characterization, and in vitro skin permeation assessment of this compound nanoemulsions.
Experimental Protocols
Protocol 1: Screening of Excipients for Nanoemulsion Formulation
The selection of appropriate components is critical for the successful formulation of a stable and effective nanoemulsion. This protocol outlines the steps for determining the solubility of this compound in various oils, surfactants, and co-surfactants.
Objective: To identify the oil with the highest solubilizing capacity for this compound and a suitable surfactant and co-surfactant for the nanoemulsion formulation.
Materials:
-
This compound powder
-
Oils: Oleic acid, Isopropyl myristate, Capryol 90, Labrafil®, Castor oil, Sefsol 218
-
Surfactants: Tween® 20, Tween® 80, Labrasol®, Cremophor® EL
-
Co-surfactants: Transcutol® P, Propylene glycol, Ethanol, Polyethylene glycol 400 (PEG 400)
-
Vials with screw caps
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or a validated HPLC system
-
Methanol (for dilution)
-
0.45 µm syringe filters
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials each containing 1 mL of a specific oil, surfactant, or co-surfactant.
-
Tightly cap the vials and place them in a shaking incubator at 25°C for 72 hours to reach equilibrium.
-
-
Sample Processing:
-
After 72 hours, centrifuge the vials at 5000 rpm for 20 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Quantification of Solubilized Drug:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol).
-
Determine the concentration of dissolved this compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: The maximum absorbance (λmax) for betamethasone is typically observed around 240 nm.[2] A standard calibration curve of this compound in the chosen solvent should be prepared.
-
HPLC Analysis: A validated HPLC method is recommended for more accurate and specific quantification.
-
-
-
Selection of Excipients:
-
The oil, surfactant, and co-surfactant that exhibit the highest solubility for this compound should be selected for the formulation of the nanoemulsion.
-
Protocol 2: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the aqueous phase titration method (spontaneous emulsification).
Objective: To formulate a stable this compound nanoemulsion.
Materials:
-
This compound
-
Selected Oil (from Protocol 1)
-
Selected Surfactant (from Protocol 1)
-
Selected Co-surfactant (from Protocol 1)
-
Purified water
-
Magnetic stirrer
-
Beakers and graduated cylinders
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the selected oil.
-
Dissolve the specified amount of this compound (e.g., 0.1% w/w) in the oil phase with gentle stirring.
-
-
Preparation of the Surfactant/Co-surfactant (Smix) Mixture:
-
Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 1:2.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
To determine the concentration range of the components for nanoemulsion formation, pseudo-ternary phase diagrams are constructed.
-
For each Smix ratio, prepare mixtures of the oil phase and the Smix at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil-Smix mixture with purified water dropwise, under continuous stirring.
-
Observe the mixture for transparency and fluidity. The point at which the mixture becomes clear and transparent indicates the formation of a nanoemulsion.
-
Plot the percentages of oil, Smix, and water on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of the Final Nanoemulsion Formulation:
-
Based on the phase diagram, select a formulation with a high percentage of water and a low percentage of Smix.
-
Accurately weigh the required amounts of the oil phase (containing this compound), Smix, and water.
-
Slowly add the aqueous phase to the oil-Smix mixture with continuous stirring until a clear and transparent nanoemulsion is formed.
-
Protocol 3: Physicochemical Characterization of the Nanoemulsion
This protocol details the methods for characterizing the prepared this compound nanoemulsion.
Objective: To evaluate the physical and chemical properties of the nanoemulsion.
Materials and Equipment:
-
Prepared this compound Nanoemulsion
-
Dynamic Light Scattering (DLS) instrument (for particle size and polydispersity index)
-
Zeta potential analyzer
-
Viscometer
-
pH meter
-
Refractometer
-
Transmission Electron Microscope (TEM)
Methodology:
-
Droplet Size and Polydispersity Index (PDI) Measurement:
-
Dilute the nanoemulsion with purified water to an appropriate concentration.
-
Measure the average droplet size and PDI using a DLS instrument at 25°C.
-
-
Zeta Potential Measurement:
-
Dilute the nanoemulsion with purified water.
-
Measure the zeta potential using a zeta potential analyzer to assess the surface charge and stability of the droplets.
-
-
Viscosity Measurement:
-
Measure the viscosity of the undiluted nanoemulsion using a viscometer at a controlled temperature (e.g., 25°C).
-
-
pH Determination:
-
Measure the pH of the nanoemulsion using a calibrated pH meter.
-
-
Refractive Index Measurement:
-
Determine the refractive index of the nanoemulsion using a refractometer at 25°C.
-
-
Morphological Examination (TEM):
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
After drying, visualize the morphology of the droplets using a TEM.
-
-
Drug Content Analysis:
-
Accurately weigh a known amount of the nanoemulsion.
-
Extract the this compound using a suitable solvent (e.g., methanol).
-
Quantify the drug content using a validated HPLC method.
-
Protocol 4: In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the skin penetration of this compound from the nanoemulsion.
Objective: To assess the enhanced skin permeation of this compound from the nanoemulsion formulation compared to a conventional formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat, pig, or human)
-
Phosphate (B84403) buffered saline (PBS, pH 7.4) as the receptor medium
-
Prepared this compound Nanoemulsion
-
Conventional this compound formulation (for comparison)
-
Water bath with stirrer
-
Syringes and needles
-
HPLC system for analysis
Methodology:
-
Skin Preparation:
-
Excise the full-thickness abdominal skin from a suitable animal model.
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath to mimic physiological skin temperature.
-
Equilibrate the skin for 30 minutes.
-
-
Sample Application:
-
Apply a known amount (e.g., 1 mL) of the this compound nanoemulsion or the conventional formulation to the skin surface in the donor compartment.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin over time.
-
Determine key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio.
-
Protocol 5: Validated HPLC Method for this compound Quantification
This protocol provides a starting point for a validated HPLC method for the quantification of betamethasone. This method was originally developed for the simultaneous determination of betamethasone and sodium benzoate and can be adapted.[3]
Objective: To accurately quantify the concentration of betamethasone in samples from solubility and skin permeation studies.
Chromatographic Conditions:
-
Column: Nova-pack-C18 (150×3.9 mm, 4 µm) or equivalent[3]
-
Mobile Phase: A gradient elution of 50 mM monobasic potassium phosphate buffer (pH 2.9) and acetonitrile.[3]
-
A suggested gradient program: Start with 25% acetonitrile, increase linearly to 45% over 25 minutes, then return to 25% for the remainder of the run.[3]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 240 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Solubility of this compound in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL ± SD) |
| Oil | Oleic acid | User-determined value |
| Isopropyl myristate | User-determined value | |
| Capryol 90 | User-determined value | |
| Labrafil® | User-determined value | |
| Surfactant | Tween® 20 | User-determined value |
| Tween® 80 | User-determined value | |
| Labrasol® | User-determined value | |
| Co-surfactant | Transcutol® P | User-determined value |
| Propylene glycol | User-determined value | |
| Ethanol | User-determined value |
Table 2: Physicochemical Characterization of Optimized this compound Nanoemulsion
| Parameter | Result (Mean ± SD) |
| Droplet Size (nm) | e.g., 100 ± 5 |
| Polydispersity Index (PDI) | e.g., 0.2 ± 0.05 |
| Zeta Potential (mV) | e.g., -25 ± 2 |
| Viscosity (cP) | e.g., 50 ± 3 |
| pH | e.g., 5.5 ± 0.2 |
| Refractive Index | e.g., 1.34 ± 0.01 |
| Drug Content (%) | e.g., 99.5 ± 0.5 |
Table 3: In Vitro Skin Permeation Parameters of this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Nanoemulsion | User-determined value | User-determined value | User-determined value |
| Conventional Formulation | User-determined value | User-determined value | 1.0 |
*Enhancement Ratio = Jss of Nanoemulsion / Jss of Conventional Formulation
Visualization of Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of this compound nanoemulsions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the development and evaluation of this compound nanoemulsions for enhanced topical delivery. By systematically screening excipients, preparing stable nanoemulsions, and thoroughly characterizing their physicochemical properties and skin permeation potential, researchers can formulate advanced delivery systems with improved therapeutic outcomes for inflammatory skin conditions. The use of a validated HPLC method ensures accurate and reliable quantification of this compound throughout the development process.
References
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Betamethasone Benzoate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely used in various topical formulations to treat inflammatory skin conditions. Accurate quantification of betamethasone benzoate in plasma is crucial for pharmacokinetic studies, monitoring systemic absorption, and assessing the safety and efficacy of both new and existing drug formulations. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as steroid hormones, in biological fluids.[1][2] This document provides a detailed protocol and application notes for the detection of this compound in plasma using a competitive RIA method.
The principle of this assay is based on the competition between unlabeled this compound in a sample and a fixed quantity of radiolabeled this compound for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Mechanism of Action of Betamethasone
Betamethasone exerts its effects by acting as a glucocorticoid receptor agonist. Upon entering the target cell, it binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus. Inside the nucleus, the betamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines and mediators.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines a representative protocol for the radioimmunoassay of this compound in plasma. This protocol is based on established methods for steroid RIAs and specific information available for this compound.[3] Researchers should optimize specific parameters such as antibody and tracer concentrations for their particular reagents and laboratory conditions.
Materials and Reagents
-
Radiolabeled Tracer: Tritiated this compound ([³H]-betamethasone benzoate). A patent describes a method for preparing tritiated betamethasone using a catalyst.
-
Standard: this compound of high purity.
-
Plasma Samples: Collected in EDTA or heparin tubes and stored at -20°C or lower.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% gelatin (PBSG), pH 7.4.
-
Dextran-Coated Charcoal: For separation of bound and free antigen.
-
Scintillation Cocktail: For use with a liquid scintillation counter.
-
Solvents: Diethyl ether (peroxide-free) for extraction.
Plasma Sample Preparation (Extraction)
-
Thaw plasma samples on ice.
-
Pipette 100-500 µL of plasma into duplicate glass extraction tubes.
-
Add 5 mL of diethyl ether to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Allow the phases to separate by letting the tubes stand for 10 minutes at room temperature.
-
Freeze the aqueous (lower) phase in a dry ice/ethanol bath.
-
Decant the organic (upper) phase containing the extracted steroids into a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of PBSG. Vortex and allow to equilibrate.
Radioimmunoassay Procedure
-
Preparation of Standard Curve: Prepare a series of standards of this compound in PBSG, typically ranging from 0.1 to 10 ng/mL.
-
Assay Setup:
-
Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and samples.
-
Add 200 µL of reconstituted sample extract or standard to the corresponding tubes.
-
Add 100 µL of [³H]-betamethasone benzoate (tracer) to all tubes.
-
Add 100 µL of the diluted anti-betamethasone antibody to all tubes except the NSB tubes. Add 100 µL of PBSG to the NSB tubes instead.
-
-
Incubation: Vortex all tubes gently and incubate overnight (16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen:
-
Prepare a chilled suspension of dextran-coated charcoal.
-
Add 500 µL of the cold, continuously stirred charcoal suspension to all tubes except the TC tubes.
-
Vortex immediately and incubate on ice for 15 minutes. The charcoal adsorbs the free (unbound) steroid.
-
Centrifuge all tubes (except TC) at 2000 x g for 15 minutes at 4°C to pellet the charcoal.
-
-
Counting:
-
Immediately after centrifugation, decant the supernatant (containing the antibody-bound fraction) into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Cap the vials, vortex, and allow them to stand for at least 1 hour in the dark.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate the percentage of tracer bound for each standard and sample using the following formula: % Bound = [(CPM_sample/standard - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Plot the % Bound versus the concentration of the this compound standards to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their % Bound values from the standard curve.
Data Presentation
The following tables summarize the expected quantitative data for a this compound RIA.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Plasma Concentration Range | 0.3 - 5 ng/mL | [9] |
| Sensitivity | Not explicitly stated for benzoate ester. General steroid RIAs can achieve sensitivities in the low pg/mL range. | |
| Intra-assay Variation | < 10% | General RIA performance |
| Inter-assay Variation | < 15% | General RIA performance |
Table 2: Cross-Reactivity of Corticosteroid Immunoassays
| Compound | Potential for Cross-Reactivity | Comments | Reference |
| Endogenous Corticosteroids (e.g., Cortisol) | High | Structural similarity can lead to significant interference. Plasma extraction is crucial to minimize this. | [4][7][8] |
| Other Synthetic Glucocorticoids (e.g., Dexamethasone, Prednisolone) | High | These compounds are structurally very similar to betamethasone and are likely to cross-react. | [4][7][8] |
| Precursor Steroids (e.g., 17-hydroxyprogesterone) | Moderate | Depending on the antibody's specificity, precursor steroids may show some cross-reactivity. | [4] |
Table 3: Pharmacokinetic Data from a Study Using RIA for Betamethasone
This table presents data from a study that used RIA to measure plasma concentrations of betamethasone after topical application of betamethasone 17-benzoate.
| Parameter | Result |
| Plasma this compound Levels | 0.3 to 5 ng/mL |
| Correlation with Cortisol Inhibition | A plasma level of approximately 3 ng/mL of betamethasone 17-benzoate resulted in 90% inhibition of plasma cortisol. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the radioimmunoassay for this compound in plasma.
Caption: Workflow of the this compound RIA.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. scholarworks.iu.edu [scholarworks.iu.edu]
- 4. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 6. Corticosteroid cross-reactivity: clinical and molecular modelling tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.iu.edu [scholarworks.iu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Betamethasone Benzoate Solubility in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the solubility of betamethasone (B1666872) benzoate (B1203000) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of betamethasone benzoate?
A1: this compound is a corticosteroid that is practically insoluble in water. It is, however, soluble in organic solvents such as methanol, alcohol, and chloroform[1]. This lipophilic nature is a key consideration when selecting solvents and co-solvents for topical formulations.
Q2: Which solvents are commonly used to dissolve this compound in topical formulations?
A2: Due to its low aqueous solubility, formulators often rely on a combination of solvents and co-solvents to achieve the desired concentration of this compound in a dissolved state. Commonly used excipients include:
-
Glycols: Propylene (B89431) glycol and polyethylene (B3416737) glycols (e.g., PEG 400) are frequently used as solubility enhancers.[2][3]
-
Alcohols: Ethanol (B145695) can be used to dissolve this compound.[1]
-
Esters: Isopropyl myristate and other esters can be effective solvents, particularly in the oil phase of emulsions.
-
Other Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide show good solvency for corticosteroids, though their use in final formulations is carefully considered based on the desired product characteristics and regulatory acceptance.[2][4]
Q3: How does pH influence the stability and solubility of betamethasone esters in topical formulations?
A3: The pH of a topical formulation is a critical parameter that can significantly impact the chemical stability of betamethasone esters. For instance, betamethasone valerate (B167501), a closely related ester, is susceptible to acid- and base-catalyzed isomerization.[5] This process can lead to the formation of degradation products with reduced therapeutic activity. While specific data for this compound is limited, it is crucial to conduct pH-stability studies for your formulation. A pH range of 4.5 to 6.0 is often a good starting point for corticosteroid stability in topical preparations to mimic the natural pH of the skin and minimize degradation.
Q4: My this compound formulation is showing signs of crystallization. What are the potential causes?
A4: Crystallization of the active pharmaceutical ingredient (API) in a finished product is a common challenge. Potential causes for this compound crystallization include:
-
Supersaturation: The concentration of this compound may exceed its saturation solubility in the formulation's vehicle over its shelf life, especially with temperature fluctuations.
-
Inappropriate Solvent System: The solvent or co-solvent system may not be optimal to maintain the solubility of the API throughout the product's lifecycle.
-
Cooling Rate During Manufacturing: Rapid or uncontrolled cooling of a heated formulation can sometimes shock the system and induce crystallization.
-
Excipient Interactions: Certain excipients in the formulation could be interacting in a way that reduces the overall solvency for the this compound.
Q5: Can I use co-solvents to improve the solubility of this compound? How do I select the right ones?
A5: Yes, co-solvents are a primary strategy for enhancing the solubility of poorly water-soluble drugs like this compound. The selection of a co-solvent system should be based on:
-
Solubilizing Capacity: The ability of the co-solvent system to dissolve the desired concentration of the API.
-
Toxicity and Irritancy: The chosen solvents must be safe for topical application and non-irritating to the skin.
-
Compatibility: The co-solvents must be compatible with other excipients in the formulation.
-
Viscosity and Aesthetics: The final formulation should have the desired viscosity and feel for patient acceptability. A common approach is to use a blend of glycols (like propylene glycol and PEG 400) and water to create a vehicle with the desired polarity to dissolve the corticosteroid.[2]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound During Formulation
Symptoms:
-
Visible undissolved particles of this compound in the formulation.
-
Inability to reach the target concentration of the API.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent Power | The selected solvent or co-solvent system is not strong enough. |
| Solution: Screen a wider range of solvents and co-solvents. Refer to the solubility data table below and consider blends of solvents. For example, a combination of propylene glycol and ethanol might be more effective than either alone. | |
| Insufficient Mixing/Shear | The API has not been adequately dispersed and wetted by the solvent. |
| Solution: Optimize the mixing speed and time. For semi-solid formulations, ensure the homogenization process provides sufficient shear to break down agglomerates. | |
| Temperature Effects | The solubility of this compound may be temperature-dependent. |
| Solution: Gently warming the solvent system during the addition of the API can enhance solubility. However, be cautious of potential degradation at elevated temperatures. Conduct stability studies at your processing temperature. |
Issue 2: Crystallization or Precipitation of this compound in the Final Formulation Over Time
Symptoms:
-
Appearance of crystalline structures or a grainy texture in the cream or ointment upon storage.
-
Phase separation or settling of solid material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Supersaturation | The formulation is thermodynamically unstable, and the API is precipitating to reach its equilibrium solubility. |
| Solution: Reduce the concentration of this compound to a level that is soluble in the vehicle over the desired shelf life and temperature range. Alternatively, optimize the co-solvent system to increase the saturation solubility. | |
| Incompatible Excipients | An interaction between excipients is reducing the solubility of the API. |
| Solution: Conduct a systematic study of excipient compatibility. Formulate simplified versions of your vehicle, omitting one excipient at a time, to identify the problematic ingredient. | |
| Improper Manufacturing Process | The rate of cooling during the manufacturing of a semi-solid can influence crystal growth. |
| Solution: Control the cooling rate of the formulation. A slower, more controlled cooling process may prevent the rapid nucleation and growth of crystals. |
Data Presentation
Table 1: Qualitative Solubility of Betamethasone Esters
| Solvent | This compound | Betamethasone Valerate | Betamethasone Dipropionate |
| Water | Insoluble[1] | Practically insoluble[6] | Practically insoluble[7] |
| Alcohol/Ethanol | Soluble[1] | Soluble[6] | Sparingly soluble[7] |
| Methanol | Soluble[1] | Sparingly soluble | Soluble |
| Chloroform | Soluble[1] | Freely soluble[6] | Freely soluble[7] |
| Acetone | - | Freely soluble[6] | Freely soluble[7] |
| Diethyl Ether | - | Slightly soluble[6] | Slightly soluble |
| Mineral Oil | - | - | Soluble in an ointment base of mineral oil and white petrolatum[8] |
Table 2: Quantitative Solubility of Related Betamethasone Esters
| Compound | Solvent | Solubility (mg/mL) |
| Betamethasone | Ethanol | ~3 |
| Betamethasone | DMSO | ~30 |
| Betamethasone | Dimethyl Formamide | ~25 |
| Betamethasone 17-Valerate | Ethanol | ~3 |
| Betamethasone 17-Valerate | DMSO | ~30 |
| Betamethasone 17-Valerate | Dimethyl Formamide | ~25 |
Data sourced from Cayman Chemical product information.[2][4]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination of this compound
Objective: To determine the saturation solubility of this compound in various solvents and co-solvent systems.
Materials:
-
This compound API
-
Selected solvents and co-solvents (e.g., Propylene Glycol, PEG 400, Isopropyl Myristate, Mineral Oil, Ethanol, Water)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent or co-solvent system in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a supernatant aliquot and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the saturation solubility in mg/mL.
Protocol 2: Development of a Topical Cream Formulation
Objective: To prepare a stable oil-in-water cream containing a target concentration of this compound.
Materials:
-
This compound
-
Oil Phase: e.g., Cetyl alcohol, Stearyl alcohol, Isopropyl myristate, Mineral oil
-
Aqueous Phase: Purified water, Propylene glycol, PEG 400
-
Emulsifiers: e.g., Polysorbate 80, Sorbitan (B8754009) monostearate
-
Preservative: e.g., Phenoxyethanol
-
Homogenizer
-
Water baths
Methodology:
-
Preparation of the Aqueous Phase: In a suitable vessel, combine the purified water, propylene glycol, and PEG 400. Heat to 70-75°C.
-
Preparation of the Oil Phase: In a separate vessel, combine the oil-phase ingredients (cetyl alcohol, stearyl alcohol, isopropyl myristate, mineral oil) and the oil-soluble emulsifier (e.g., sorbitan monostearate). Heat to 70-75°C until all components are melted and uniform.
-
Dissolving the API: Add the this compound to the heated oil phase and stir until completely dissolved. If solubility is an issue in the oil phase, a portion of the co-solvents (e.g., propylene glycol) can be added to the oil phase to aid dissolution.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer. Homogenize for a specified time to achieve the desired droplet size and consistency.
-
Cooling: Allow the emulsion to cool with gentle stirring.
-
Addition of Preservative: Add the preservative when the temperature of the emulsion is below 40°C.
-
Final Mixing: Continue to stir gently until the cream reaches room temperature.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Topical Formulation Development.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Topical use of betamethasone-17-benzoate in common dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. BETAMETHASONE DIPROPIONATEOINTMENT USP, 0.05% [dailymed.nlm.nih.gov]
Technical Support Center: Overcoming Betamethasone Benzoate Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of betamethasone (B1666872) benzoate (B1203000) degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone benzoate in aqueous solutions?
A1: While specific literature on this compound is less extensive than for other esters, based on the known reactivity of similar corticosteroids, the primary degradation pathways in aqueous solutions are anticipated to be hydrolysis of the benzoate ester linkage and potential isomerization (acyl migration).[1] These reactions are often catalyzed by pH and temperature.[1] Additionally, oxidation of the corticosteroid structure and photodegradation upon exposure to light are potential degradation routes.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: The optimal pH for this compound stability in aqueous solutions is not definitively established in publicly available literature. However, for other betamethasone esters, such as betamethasone valerate (B167501) and dipropionate, maximum stability is observed in the acidic pH range.[2][3][4] For instance, betamethasone valerate is most stable at pH 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[2][3][4] It is highly probable that a weakly acidic environment would also be optimal for minimizing the hydrolysis of this compound. It is strongly recommended to perform a pH-stability profile study for your specific formulation.
Q3: Which excipients are known to be incompatible with betamethasone esters?
A3: Excipient compatibility is crucial for formulation stability. While specific incompatibilities for this compound are not widely documented, studies on other betamethasone esters have shown some issues. For example, hexylene glycol has been reported to be incompatible with betamethasone dipropionate.[2][5] High concentrations of certain emulsifiers can also accelerate the degradation of betamethasone-17-valerate (B13397696). It is essential to conduct compatibility studies with all planned excipients.
Q4: How can I prevent photodegradation of my this compound solution?
A4: To mitigate photodegradation, it is recommended to protect the formulation from light by using opaque or amber-colored packaging.[2] Additionally, the inclusion of photostabilizers can be effective. Studies on betamethasone-17-valerate have shown that titanium dioxide, which acts as a light scatterer, and antioxidants like vanillin (B372448) and butyl hydroxytoluene (BHT) can offer significant photoprotection.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency over time | Hydrolysis of the benzoate ester. | 1. Verify and adjust pH: Ensure the pH of your aqueous solution is in the weakly acidic range (e.g., pH 3.5-5.0) and buffer it appropriately. 2. Temperature control: Store the solution at recommended temperatures and avoid exposure to excessive heat. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation products from hydrolysis, isomerization, or oxidation. | 1. Perform forced degradation studies: Subject your formulation to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[2] 2. Use a stability-indicating HPLC method: Ensure your analytical method can separate the parent drug from all potential degradants. |
| Inconsistent stability between batches | Variability in excipient quality or unforeseen excipient interactions. | 1. Qualify excipient suppliers: Ensure consistent quality of all raw materials. 2. Conduct excipient compatibility studies: Test binary mixtures of this compound and each excipient under stress conditions. |
| Discoloration of the solution | Oxidation or other chemical degradation. | 1. Incorporate an antioxidant: Consider adding antioxidants such as BHT or vanillin. 2. Use an inert atmosphere: Purge the headspace of the container with an inert gas like nitrogen to minimize oxidation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a method for the simultaneous determination of betamethasone and sodium benzoate and should be validated for your specific formulation.[8][9]
| Parameter | Condition |
| Column | Nova-pack C18 (150 x 3.9 mm, 4 µm) or equivalent |
| Mobile Phase | Gradient elution with 50 mM monobasic potassium phosphate (B84403) buffer (pH 2.9) and acetonitrile.[8][9] |
| Gradient Program | 0 min: 25% Acetonitrile, 75% Buffer 25 min: 45% Acetonitrile, 55% Buffer 35 min: 25% Acetonitrile, 75% Buffer[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 50 µL[9] |
Solution Preparation:
-
Mobile Phase Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjust pH to 2.9 with dilute phosphoric acid, and filter through a 0.45 µm filter.[9]
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a mixture of mobile phase components).
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis.
-
Sample Preparation: Dilute the aqueous formulation with the mobile phase to a concentration within the calibration range.
Protocol 2: Forced Degradation Study
To establish the stability-indicating nature of your HPLC method, perform forced degradation studies under the following conditions.[2]
| Stress Condition | Methodology |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 105°C |
| Photodegradation | Expose the sample to UV and visible light as per ICH Q1B guidelines. |
Analyze the stressed samples using the validated HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Betamethasone Benzoate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of betamethasone (B1666872) benzoate (B1203000). This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent retention times for betamethasone benzoate?
Inconsistent retention times in the HPLC analysis of this compound can stem from several factors, broadly categorized as issues with the mobile phase, the HPLC system, or the column itself.
-
Mobile Phase Variations: Changes in the mobile phase composition, such as alterations in the solvent ratio or pH, can significantly impact retention times.[1] The volatility of organic solvents can lead to changes in composition over time.[2] Inadequate degassing can also introduce air bubbles, affecting pump performance and leading to fluctuating retention times.[3]
-
HPLC System Leaks and Flow Rate Issues: Even minor leaks in the system can cause pressure fluctuations and, consequently, variable flow rates, leading to retention time drift.[2] Worn pump seals or malfunctioning check valves can also contribute to inconsistent flow.[4][5]
-
Column-Related Problems: Column aging, contamination, or degradation of the stationary phase will alter its interaction with this compound, causing retention times to shift.[1][4] Temperature fluctuations can also affect retention, making a column oven essential for stable results.[4]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the peak asymmetry factor is greater than one, is a common issue that can affect the accuracy of integration.
-
Secondary Interactions: Unwanted interactions between this compound and active sites on the column, such as exposed silanol (B1196071) groups, are a primary cause of tailing.[2][6]
-
Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort the peak shape.[7]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.
-
Sample Overload: Injecting too concentrated a sample can overload the column, resulting in poor peak shape.[8]
Q3: I'm observing peak fronting for my this compound analysis. What does this indicate?
Peak fronting, the inverse of tailing, is often caused by the following:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[8] It is always recommended to dissolve the sample in the mobile phase itself.
-
Column Overload: Similar to peak tailing, injecting an excessive amount of sample can lead to peak fronting.[8]
-
Low Retention: Insufficient retention of the analyte on the column can also manifest as peak fronting.[8]
Q4: What could be causing extraneous or "ghost" peaks in my chromatogram?
Ghost peaks are unexpected peaks that appear in the chromatogram and can interfere with the analysis.
-
Contamination: Contamination can originate from various sources, including the sample, mobile phase, or the HPLC system itself.[9] Impurities in the solvents or carryover from a previous injection are common culprits.[9][10]
-
Mobile Phase Issues: Using low-quality solvents or not preparing fresh mobile phase can introduce contaminants.[10] Water is a frequent source of contamination in reversed-phase HPLC.[11]
-
System Contamination: Buildup of contaminants within the injector, detector cell, or tubing can leach out during a run, causing ghost peaks.[10]
Q5: My HPLC baseline is noisy and/or drifting. How can I troubleshoot this?
A stable baseline is crucial for accurate quantification. Baseline noise and drift can be caused by:
-
Mobile Phase: Dissolved gases, impurities in solvents, or poor mixing of the mobile phase components can all contribute to a noisy baseline.[12] The degradation of mobile phase additives like trifluoroacetic acid (TFA) can cause the baseline to drift.[5]
-
Detector Issues: A deteriorating detector lamp or a contaminated flow cell can be a source of noise.[3][13]
-
Pump Performance: Inconsistent pump delivery and pressure fluctuations will manifest as a noisy baseline.[12]
-
Temperature Fluctuations: Variations in the ambient temperature can affect the detector and cause baseline drift.[5]
Troubleshooting Workflows
Logical Workflow for Troubleshooting HPLC Separation Issues
References
- 1. silicycle.com [silicycle.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Stability of Betamethasone Benzoate in Topical Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of betamethasone (B1666872) benzoate (B1203000) in cream and gel bases. The following information is intended to aid in troubleshooting common issues encountered during formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone benzoate in cream and gel formulations?
A1: this compound, a corticosteroid ester, is susceptible to several degradation pathways in semi-solid formulations. The main routes of degradation are:
-
Hydrolysis: Cleavage of the benzoate ester bond to form betamethasone alcohol and benzoic acid. This is often catalyzed by pH extremes.
-
Isomerization (Acyl Migration): Migration of the benzoate group from the C-17 position to the C-21 position, forming the less therapeutically active betamethasone-21-benzoate. This is a significant issue in aqueous environments.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can lead to complex rearrangements of the steroid structure.
-
Thermal Degradation: Accelerated degradation at elevated temperatures, which can promote both hydrolysis and isomerization.
-
Oxidation: While less common for this molecule, oxidative degradation can occur in the presence of oxidizing agents or certain excipients.
Q2: My this compound cream is showing a significant loss of potency over time. What is the likely cause?
A2: A significant loss of potency in a this compound cream is often due to isomerization (acyl migration) from the active betamethasone-17-benzoate to the less active betamethasone-21-benzoate. This process is catalyzed by both acidic and basic conditions and is influenced by the aqueous environment of the cream. To confirm this, a stability-indicating HPLC method that separates both isomers is required. Another potential cause is hydrolysis, especially if the formulation's pH is not optimized.
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous phase in a cream or gel is a critical factor for the stability of betamethasone esters. For similar esters like betamethasone valerate (B167501) and dipropionate, maximum stability is typically observed in a slightly acidic pH range. For instance, betamethasone valerate is most stable at a pH of 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[1] It is crucial to maintain the formulation pH within this optimal range to minimize both acid- and base-catalyzed hydrolysis and isomerization.
Q4: Are there specific excipients that are known to be incompatible with this compound?
A4: Yes, certain excipients can negatively impact the stability of corticosteroids. For example, in studies with betamethasone dipropionate, incompatibilities with hexylene glycol have been observed.[2] Additionally, high concentrations of certain emulsifiers can increase the rate of isomerization of betamethasone-17-valerate.[3][4] It is essential to conduct compatibility studies with all planned excipients.
Q5: My gel formulation of this compound is turning yellow after exposure to light. What can I do to prevent this?
A5: The yellowing of your gel formulation upon light exposure is a classic sign of photodegradation. To prevent this, you should incorporate a photostabilizer into your formulation. Effective photostabilizers for corticosteroids include titanium dioxide, which acts by scattering light, and antioxidants like vanillin (B372448) and butyl hydroxytoluene (BHT), which can quench free radicals generated during photolysis.[5][6] Additionally, using opaque primary packaging is a critical measure to protect the formulation from light.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Cream/Gel | Isomerization to betamethasone-21-benzoate; Hydrolysis | 1. Verify Formulation pH: Ensure the pH of the aqueous phase is within the optimal range for corticosteroid ester stability (typically pH 4-5).2. Evaluate Emulsifier/Excipient Concentration: High concentrations of some emulsifiers can accelerate isomerization.[3][4] Conduct studies with varying excipient levels.3. Stability-Indicating HPLC Analysis: Use a validated HPLC method to quantify both betamethasone-17-benzoate and potential degradation products like betamethasone-21-benzoate and betamethasone alcohol to confirm the degradation pathway. |
| Discoloration (e.g., yellowing) upon Storage | Photodegradation | 1. Incorporate a Photostabilizer: Add titanium dioxide, vanillin, or Butylated Hydroxytoluene (BHT) to the formulation.[5][6]2. Use Opaque Packaging: Protect the formulation from light exposure by using light-resistant primary packaging.3. Perform Photostability Studies: Expose the formulation to controlled light conditions as per ICH Q1B guidelines to assess the effectiveness of protective measures. |
| Inconsistent Stability Results Between Batches | Variability in excipient quality; Inconsistent manufacturing process | 1. Qualify Excipient Suppliers: Ensure consistent quality of all raw materials.2. Conduct Excipient Compatibility Studies: Perform stress testing (e.g., elevated temperature and humidity) on binary mixtures of this compound and each excipient to identify potential interactions.3. Control Manufacturing Process Parameters: Ensure consistent pH adjustment, homogenization speed, and cooling rates during manufacturing. |
| Phase Separation or Changes in Viscosity | Inappropriate excipient selection or concentration; Manufacturing process issues | 1. Optimize Rheology Modifiers: Adjust the concentration and type of gelling agents or thickeners.2. Evaluate Emulsifier System: Ensure the emulsifier system provides a stable emulsion throughout the product's shelf life.3. Control Manufacturing Parameters: Homogenization speed and cooling rate can significantly impact the microstructure and physical stability of semi-solid formulations. |
Data Presentation
Table 1: pH of Maximum Stability for Betamethasone Esters (Analogues for this compound)
| Betamethasone Ester | Optimal pH Range for Maximum Stability |
| Betamethasone Valerate | 4.0 - 5.0[1] |
| Betamethasone Dipropionate | 3.5 - 4.5[1] |
Table 2: Efficacy of Photostabilizers for Betamethasone-17-Valerate in Topical Formulations (Analogues for this compound)
| Photostabilizer | Achieved Photostabilization (%) |
| Titanium Dioxide | 33.5 - 42.5[5] |
| Vanillin | 21.6 - 28.7[5] |
| Butyl Hydroxytoluene (BHT) | 18.2 - 21.6[5] |
Table 3: Forced Degradation Data for Betamethasone Dipropionate in a Topical Formulation (Analogous Degradation Behavior)
| Stress Condition | % Degradation of Betamethasone Dipropionate | Major Degradation Products |
| Base Hydrolysis (0.1M NaOH) | 2.28% | Unknown impurities |
| Oxidative (Peroxide) | 17.63% | Impurity A |
| Photolytic (UV Light) | 49.4% | Unknown impurities |
| Photolytic (Visible Light) | 89.6% | Unknown impurities |
Data adapted from a study on Betamethasone Dipropionate and is illustrative of the types of degradation to expect.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Sodium Benzoate
This protocol is adapted from a validated method for the simultaneous determination of betamethasone and sodium benzoate.
-
Chromatographic Conditions:
-
Column: Nova-pack C18, 4 µm (150 x 3.9 mm)
-
Mobile Phase:
-
A: 50 mM monobasic potassium phosphate (B84403) buffer (pH 2.9)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0 min: 75% A, 25% B
-
25 min: 55% A, 45% B
-
35 min: 75% A, 25% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 50 µL
-
-
Sample Preparation (Cream/Gel):
-
Accurately weigh a quantity of the cream/gel equivalent to a target concentration of this compound.
-
Transfer to a volumetric flask and add a suitable diluent (e.g., a mixture of ethanol (B145695) and water).
-
Sonicate to disperse the sample and ensure complete extraction of the active ingredient.
-
Dilute to volume with the diluent.
-
Centrifuge or filter the sample through a 0.45 µm filter to remove any undissolved excipients before injection.
-
-
Forced Degradation Study: To establish the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 60-80°C
-
Photodegradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Mandatory Visualizations
Caption: Logical relationship between formulation components, stress factors, and product stability.
Caption: Key degradation pathways of Betamethasone-17-Benzoate and influencing factors.
Caption: Troubleshooting workflow for addressing instability in this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Betamethasone Esters in Hydrophilic Creams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the isomerization of betamethasone (B1666872) esters in hydrophilic cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for betamethasone-17-valerate (B13397696) in hydrophilic creams?
A1: The primary degradation pathway for betamethasone-17-valerate (BV) in aqueous environments, such as hydrophilic creams, is isomerization. This process involves the transesterification of the valerate (B167501) group from the C-17 to the C-21 position of the steroid, forming betamethasone-21-valerate (B21V).[1][] This acyl migration is a significant concern as B21V possesses only a fraction of the therapeutic potency of the parent compound, BV.[1][3] Further degradation to betamethasone alcohol can also occur.[4][5]
Q2: Which factors have the most significant impact on the rate of isomerization?
A2: The rate of isomerization of betamethasone-17-valerate is primarily influenced by the pH of the formulation, the storage temperature, and the composition of the excipients, particularly the concentration of emulsifiers.[1][6][7]
Q3: What is the optimal pH range to ensure the stability of betamethasone-17-valerate?
A3: Betamethasone-17-valerate exhibits maximum stability in a pH range of 4-5.[5][6] Isomerization is subject to both acid and base catalysis, meaning that deviation from this optimal pH range will accelerate the degradation process.[1][]
Q4: How do excipients, such as emulsifiers, affect the stability of betamethasone esters?
A4: Excipients can significantly impact the stability of betamethasone esters. The concentration of certain emulsifiers, like macrogolstearylether-20/21, has been shown to directly correlate with the rate of isomerization of betamethasone-17-valerate in hydrophilic creams.[1][8] Higher concentrations of such emulsifiers can lead to a more rapid degradation of the active pharmaceutical ingredient (API).[1] It is hypothesized that the emulsifier may increase the solubility of the betamethasone ester in the aqueous phase, thereby promoting isomerization. Some excipients, like Transcutol®, have been found to enhance the stability of betamethasone dipropionate, while others, such as hexylene glycol, have demonstrated incompatibility.[9][10]
Q5: What analytical techniques are recommended for monitoring the isomerization of betamethasone esters?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended analytical technique for the separation and quantification of betamethasone-17-valerate and its isomer, betamethasone-21-valerate, as well as other degradation products.[1][5][6][11] A validated, stability-indicating HPLC method is crucial for accurately assessing the stability of the formulation.
Troubleshooting Guides
Issue 1: Rapid loss of potency observed in a new betamethasone-17-valerate cream formulation.
-
Possible Cause: Accelerated isomerization of betamethasone-17-valerate to the less active betamethasone-21-valerate.
-
Troubleshooting Steps:
-
Verify Formulation pH: Measure the pH of the cream's aqueous phase. Ensure it is within the optimal stability range of 4-5 for betamethasone-17-valerate.[5][6]
-
Evaluate Emulsifier Concentration: Review the concentration of the emulsifier in the formulation. High concentrations of certain emulsifiers can accelerate isomerization.[1][8] Consider reducing the emulsifier concentration or screening alternative emulsifiers.
-
Control Storage Temperature: Ensure the cream is stored at the recommended temperature. Elevated temperatures can significantly increase the rate of isomerization.[6][7]
-
Perform Stability-Indicating HPLC Analysis: Use a validated HPLC method to quantify the amounts of both betamethasone-17-valerate and betamethasone-21-valerate to confirm that isomerization is the cause of potency loss.[9]
-
Issue 2: Poor separation of betamethasone-17-valerate and betamethasone-21-valerate peaks in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized for the resolution of these closely related isomers.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Modify the ratio of the organic and aqueous phases of the mobile phase. A slight decrease in the organic solvent percentage can improve the separation of the isomers.[12]
-
Change Organic Solvent: If resolution is still inadequate, consider switching the organic solvent (e.g., from methanol (B129727) to acetonitrile (B52724) or vice versa), as this can alter the selectivity of the separation.[12]
-
Optimize Column Temperature: Adjust the column temperature. A lower temperature may enhance the resolution between the two isomers.
-
Evaluate Stationary Phase: Ensure the use of a high-resolution column, such as a C18 column with a small particle size (e.g., 3 µm), which is suitable for separating steroid isomers.[11]
-
Issue 3: High levels of betamethasone-21-valerate detected in the initial raw material.
-
Possible Cause: The betamethasone-17-valerate raw material may contain the 21-isomer as an impurity from its manufacturing process or due to improper storage.
-
Troubleshooting Steps:
-
Analyze Raw Material: Always perform a purity analysis on the incoming betamethasone-17-valerate raw material using a validated HPLC method before formulation.[12]
-
Establish a Baseline: This initial analysis will provide a baseline purity profile and help differentiate between pre-existing impurities and degradation occurring during formulation and storage.[12]
-
Contact Supplier: If the raw material does not meet the required purity specifications, contact the supplier for a certificate of analysis and a new batch of material.
-
Data Presentation
Table 1: Influence of pH on the Formation of Betamethasone-21-Valerate and Betamethasone Alcohol from Betamethasone-17-Valerate at 10% Degradation.
| pH | Betamethasone-21-Valerate (%) | Betamethasone Alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
Data adapted from a study on the thermal degradation of betamethasone-17-valerate.[5][13]
Table 2: Effect of Emulsifier (Macrogolstearylether-20/21) Concentration on the Isomerization of Betamethasone-17-Valerate.
| Formulation Variant | Emulsifier Concentration (% w/w) | Betamethasone-21-Valerate after 1 month at 25°C/60% RH (%) |
| A | High | ~3-4 |
| B | High | ~3-4 |
| C | High | ~3-4 |
| D | Low | Markedly lower than A, B, and C |
Qualitative summary based on findings that higher emulsifier concentrations lead to more rapid isomerization.[14] For maximum chemical stability, a concentration of <1.5% (w/w) of macrogolstearylether is suggested.[8]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of Betamethasone-17-Valerate and its Isomers
This protocol is based on a reported stability-indicating RP-HPLC method for the simultaneous quantification of impurities of betamethasone-17-valerate and fusidic acid.[11]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation (for a cream formulation):
-
Accurately weigh approximately 5.00 g of the cream into a 50.0 mL volumetric flask.
-
Add 30 mL of acetonitrile and suspend by shaking in a water bath at 65°C to melt the fatty components.
-
Use a vortex mixer to ensure thorough mixing.
-
Extract the active ingredients into the solution by shaking the suspension on a flat-bed shaker at approximately 200 shakes per minute.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with acetonitrile and mix well.
-
Filter an aliquot of the solution through a 0.45 µm filter before injection into the HPLC system.[15]
-
Protocol 2: Forced Degradation Study for Betamethasone-17-Valerate
To establish the stability-indicating nature of an analytical method, forced degradation studies are essential.
-
Acid Hydrolysis:
-
Prepare a solution of betamethasone-17-valerate in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period, monitoring the degradation over time.
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.[9]
-
-
Base Hydrolysis:
-
Prepare a solution of betamethasone-17-valerate.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at 60°C for a set duration.
-
Neutralize with 0.1 M hydrochloric acid prior to analysis.[9]
-
-
Oxidative Degradation:
-
Prepare a solution of betamethasone-17-valerate.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified time.[9]
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of betamethasone-17-valerate to a temperature of 105°C in a calibrated oven for an extended period.[9]
-
-
Photodegradation:
-
Expose a solution of betamethasone-17-valerate to UV and visible light according to ICH Q1B guidelines.[9]
-
Visualizations
Caption: Isomerization and degradation pathway of Betamethasone-17-Valerate.
Caption: Experimental workflow for the HPLC analysis of betamethasone esters in creams.
Caption: Troubleshooting logic for reducing betamethasone ester isomerization.
References
- 1. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Photodegradation and Stabilization of Betamethasone Benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the photodegradation pathways of betamethasone (B1666872) benzoate (B1203000) and strategies to enhance its stability. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation pathways for betamethasone esters like benzoate?
A1: The photodegradation of betamethasone esters, upon exposure to UV radiation, primarily involves the rearrangement of the cyclohexadienone moiety in the steroid's A-ring and the fragmentation of the ketolic side chain.[1][2] This leads to the formation of three main types of photoproducts: "lumi" derivatives, "photolumi" derivatives, and an "andro" derivative resulting from the loss of the side chain.[1][3] These degradation products have been shown to be toxic or phototoxic, and their formation leads to a loss of the drug's anti-inflammatory activity.[2][3]
Q2: What are the key factors that influence the rate of photodegradation of betamethasone benzoate in formulations?
A2: Several factors can significantly impact the photodegradation rate of betamethasone esters. The degradation generally follows first-order kinetics.[3][4] Key influencing factors include:
-
Solvent/Vehicle: The rate of photodegradation is influenced by the dielectric constant of the solvent, with greater decomposition observed in solvents with a lower dielectric constant.[3]
-
Formulation Type: Cream formulations have been observed to have a higher rate of photodegradation compared to gel formulations.[4][5]
-
pH: While specific optimal pH ranges for this compound are not extensively documented, related esters like betamethasone valerate (B167501) show maximum stability at a pH of 4-5, and betamethasone dipropionate at pH 3.5-4.5.[5][6] Deviations from the optimal pH can accelerate degradation.
-
Ionic Strength and Buffer Concentration: An increase in the ionic strength and concentration of phosphate (B84403) buffers has been shown to decrease the rate of photodegradation, likely due to the deactivation of the excited state and radical quenching.[3][4]
Q3: What are effective strategies to stabilize this compound against photodegradation?
A3: Effective photostabilization can be achieved through the incorporation of photostabilizers in the formulation.[4] Commonly used and effective stabilizers include:
-
Titanium Dioxide: This inorganic sunscreen agent provides photoprotection by scattering UV light.[3]
-
Vanillin and Butylhydroxytoluene (BHT): These antioxidants can act as radical scavengers, thereby inhibiting the photodegradation process.[3][6]
-
Opaque Packaging: Using light-resistant primary packaging is a fundamental and effective strategy to protect the formulation from light exposure.[6]
Q4: How can I confirm if my this compound sample is degrading due to light exposure?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to identify and quantify photodegradation.[6] You would need to expose your sample to controlled light conditions as per ICH Q1B guidelines and then analyze it using an HPLC method that can separate the intact this compound from its potential photodegradants. The appearance of new peaks corresponding to the "lumi," "photolumi," and "andro" derivatives would confirm photodegradation.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of potency in a this compound formulation exposed to light. | Photodegradation of the active pharmaceutical ingredient (API). | 1. Incorporate a photostabilizer: Add titanium dioxide, vanillin, or BHT to the formulation.[6] 2. Optimize the vehicle: Consider if the solvent system is contributing to instability. Betamethasone esters are often more stable in more polar environments.[3] 3. Use opaque packaging: Protect the formulation from light by using light-resistant primary packaging.[6] |
| Appearance of unknown peaks in the HPLC chromatogram after light exposure. | Formation of photodegradation products. | 1. Characterize the degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks.[7] The primary photoproducts are likely to be lumi, photolumi, and andro derivatives.[1][3] 2. Perform forced degradation studies: Conduct forced degradation under photolytic conditions (as per ICH Q1B) to confirm that the observed peaks are indeed from photodegradation.[6] |
| Inconsistent stability results between different batches of the same formulation. | Variability in excipient quality or excipient-API incompatibility. | 1. Qualify excipients: Ensure consistent quality of all raw materials. 2. Evaluate excipient compatibility: Certain excipients can accelerate degradation. For example, some emulsifiers can increase the isomerization rate of betamethasone-17-valerate (B13397696).[6] |
| Discoloration or change in the physical appearance of the formulation upon light exposure. | Chemical changes due to photodegradation of the API or excipients. | 1. Investigate all components: Determine if the discoloration is from the degradation of this compound or one of the excipients. 2. Implement photoprotective measures: Utilize photostabilizers and opaque packaging as mentioned above.[6] |
Data Presentation
Table 1: Apparent First-Order Rate Constants (k) for Photodegradation of Betamethasone-17-Valerate in Different Media
(Data for betamethasone-17-valerate is presented as a proxy for this compound)
| Medium | **Apparent First-Order Rate Constant (k) (x 10⁻³ min⁻¹) ** |
| Cream Formulation | 11.30 |
| Gel Formulation | 1.62 |
Table 2: Photostabilization of Betamethasone-17-Valerate in Topical Formulations
(Data for betamethasone-17-valerate is presented as a proxy for this compound)
| Photostabilizer | Stabilization Achieved in Cream Formulation (%) | Stabilization Achieved in Gel Formulation (%) |
| Titanium Dioxide | 33.5 - 42.5 | Not specified |
| Vanillin | 21.6 - 28.7 | Not specified |
| Butylhydroxytoluene (BHT) | 18.2 - 21.6 | Not specified |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To intentionally degrade a sample of this compound using light to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).[3]
-
Transfer the solution to a photochemically transparent container (e.g., quartz cuvette).
-
-
Light Exposure:
-
Expose the sample to a controlled light source that provides both UV and visible output, as specified in the ICH Q1B guidelines. A common setup involves a photostability chamber with a calibrated light source.
-
Simultaneously, prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Maintain the temperature of the samples at a controlled level to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.[6]
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed and control samples.
-
Identify and quantify the degradation products formed in the exposed sample.
-
Determine the rate of degradation of this compound.
-
Protocol 2: HPLC Analysis of this compound and its Photodegradants
Objective: To quantify this compound and its photodegradation products in a sample.
Methodology (Example based on related compounds):
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: A fixed volume, e.g., 20 µL.
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations. If available, also prepare standards of the identified photodegradants.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent and filter through a 0.45 µm filter before injection.
-
Quantification: Determine the concentration of this compound and its degradants by comparing the peak areas in the sample chromatogram with those from the standard solutions.
Visualizations
Caption: Primary photodegradation pathways of betamethasone esters.
Caption: Workflow for a forced photodegradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. UVB photolysis of betamethasone and its esters: characterization of photoproducts in solution, in pig skin and in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Excipient Compatibility with Betamethasone Benzoate in Ointments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betamethasone (B1666872) benzoate (B1203000) in ointment formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for betamethasone benzoate in an ointment formulation?
A1: While specific literature on this compound is limited, based on the degradation patterns of other betamethasone esters like the valerate (B167501) and dipropionate, the primary degradation pathway is likely to be hydrolysis of the benzoate ester bond.[1][2] This reaction would yield betamethasone and benzoic acid. The presence of moisture within the ointment base or absorbed from the environment can facilitate this process. Additionally, oxidation of the corticosteroid structure is a potential degradation route for many corticosteroids.[1]
Q2: Are there any specific excipients that are known to be incompatible with betamethasone esters?
A2: Studies on betamethasone dipropionate have shown incompatibilities with certain excipients. For example, some research indicates that hexylene glycol can lead to the degradation of betamethasone dipropionate. While this is not specific to the benzoate ester, it highlights the potential for glycols to be reactive. Additionally, the pH of any aqueous phase within an ointment can significantly impact stability, with a weakly acidic pH generally favoring the stability of betamethasone esters.[1] Excipients with a high peroxide value, such as some grades of polyethylene (B3416737) glycol (PEG), could potentially lead to oxidative degradation.
Q3: What are the visual or physical signs of instability in a this compound ointment?
A3: Instability in an ointment formulation can manifest in several ways. Researchers should look for:
-
Changes in color or odor: Any deviation from the initial appearance could indicate chemical degradation.
-
Changes in consistency or viscosity: This may suggest an interaction between the active pharmaceutical ingredient (API) and the excipient matrix.
-
Phase separation: This is particularly relevant for emulsion-based ointments, where the oil and water phases may separate over time.
-
Crystallization: The precipitation of the drug from the ointment base is a sign of physical instability and can impact bioavailability.
Troubleshooting Guides
Issue 1: Accelerated degradation of this compound is observed during stability studies.
| Potential Cause | Troubleshooting Action |
| Hydrolysis | - Minimize the water content of the ointment base. Consider using anhydrous excipients. - Control the pH of the formulation if an aqueous phase is present. A slightly acidic pH is often optimal for corticosteroid stability.[1] - Protect the formulation from high humidity during storage. |
| Oxidation | - Incorporate an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), into the formulation. - Use excipients with a low peroxide value. - Package the ointment in a container that protects it from light and air. |
| Incompatible Excipient | - Conduct a systematic excipient compatibility screening study. (See Experimental Protocol section). - Review the chemical properties of all excipients for potential reactive functional groups. |
Issue 2: Poor content uniformity of this compound in the ointment.
| Potential Cause | Troubleshooting Action |
| Inadequate Dispersion | - Optimize the manufacturing process to ensure homogenous mixing of the API with the ointment base. - Consider micronization of the this compound powder to improve its dispersion. |
| Drug Recrystallization | - Evaluate the solubility of this compound in the chosen ointment base. - If the drug is suspended, ensure the particle size is appropriate and does not change significantly over time. |
Quantitative Data Summary
The following table is a hypothetical example to illustrate how to present quantitative data from an excipient compatibility study. No direct quantitative data for this compound compatibility was found in the public literature.
Table 1: Hypothetical Stability Data for this compound in Binary Mixtures with Ointment Excipients after 4 Weeks at 40°C/75% RH
| Excipient | Initial this compound Assay (%) | This compound Assay after 4 Weeks (%) | % Degradation | Appearance |
| White Petrolatum | 100.2 | 99.5 | 0.7 | No change |
| Lanolin | 99.8 | 97.2 | 2.6 | Slight yellowing |
| Cetostearyl Alcohol | 100.1 | 98.9 | 1.2 | No change |
| Propylene Glycol | 99.9 | 94.5 | 5.4 | Slight softening |
| Polyethylene Glycol 400 | 100.3 | 92.1 | 8.2 | Significant softening |
Experimental Protocols
Protocol 1: Excipient Compatibility Screening
This protocol outlines a general method for screening the compatibility of this compound with various ointment excipients.
1. Preparation of Binary Mixtures:
- Accurately weigh this compound and the selected excipient in a 1:1 or other appropriate ratio into a suitable container.
- For solid and semi-solid excipients, mix thoroughly using a mortar and pestle or an ointment mill to ensure homogeneity.
- Prepare a control sample of pure this compound.
2. Storage Conditions:
- Store the samples under accelerated stability conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a predefined period (e.g., 4 weeks).
- Store a parallel set of samples at controlled room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) as a baseline.
3. Analysis:
- At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.
- Visually inspect the samples for any physical changes (color, consistency, etc.).
- Determine the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of a phosphate (B84403) buffer (pH adjusted to 2.9) and acetonitrile.[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Sample Preparation (Ointment):
-
Accurately weigh a portion of the ointment containing a known amount of this compound into a suitable volumetric flask.
-
Add a suitable solvent (e.g., a mixture of water and acetonitrile) to dissolve the drug and disperse the ointment base.[4]
-
Sonicate the mixture to ensure complete extraction of the drug.
-
Dilute to the final volume with the solvent.
-
Centrifuge or filter the sample to remove any undissolved excipients before injection.
Visualizations
Caption: Probable hydrolytic degradation pathway of this compound.
Caption: Workflow for excipient compatibility screening.
Caption: Key factors influencing the stability of this compound in ointments.
References
Forced degradation studies for stability-indicating assay of betamethasone benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to develop a stability-indicating assay for betamethasone (B1666872) benzoate (B1203000). The information is structured in a question-and-answer format to directly address common challenges.
Disclaimer: Detailed forced degradation studies specifically for betamethasone benzoate are not extensively published. The following protocols and guidance are based on established methodologies for closely related esters, such as betamethasone dipropionate and betamethasone valerate (B167501), and serve as a robust starting point for method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the structure of betamethasone and its other esters, the primary degradation pathways are expected to be hydrolysis and oxidation.[1][2] Hydrolysis would cleave the benzoate ester at the C17 position, yielding betamethasone alcohol. Oxidation typically targets the dihydroxyacetone side chain. Photodegradation and thermal degradation can also occur, potentially leading to a variety of other degradation products.[1][2]
Q2: Why is it crucial to perform forced degradation studies for this compound?
A2: Forced degradation studies (stress testing) are essential to develop a stability-indicating analytical method. This ensures that the method can accurately measure the drug substance and separate it from any potential degradation products that might form under various stress conditions (e.g., heat, light, acid, base, oxidation).[3] This is a regulatory requirement for stability testing of new drug substances and products.
Q3: What are typical starting conditions for an HPLC-based stability-indicating method for betamethasone esters?
A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is most common.[4] A C18 column is frequently used with a gradient elution involving a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[5][6] Detection is typically performed around 240-254 nm, where the corticosteroid structure has strong UV absorbance.[4][7]
Q4: I am not observing significant degradation under certain stress conditions. What should I do?
A4: If degradation is not significant (e.g., <5%), the stress conditions may not be harsh enough. You can incrementally increase the stressor concentration (e.g., acid/base concentration), temperature, or exposure time. However, the goal is to achieve partial degradation (typically 5-20%) to demonstrate peak separation, not to completely degrade the active ingredient.
Troubleshooting Guides
Problem: My chromatogram shows poor resolution between the parent peak (this compound) and a degradant peak.
-
Solution 1: Adjust Mobile Phase Gradient. Modify the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
-
Solution 2: Change Organic Modifier. If using acetonitrile, try substituting it with methanol or vice versa. The different selectivity can alter the elution order and improve resolution.
-
Solution 3: Adjust pH. Modify the pH of the aqueous mobile phase. This can change the ionization state of certain degradants, altering their retention time and improving separation. Betamethasone esters often show maximum stability at an acidic pH, around 3.5-4.5.[8]
Problem: I am observing baseline noise or drift during my HPLC run.
-
Solution 1: Degas Mobile Phase. Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.
-
Solution 2: Column Equilibration. Make sure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting the sample. Insufficient equilibration is a common cause of baseline drift.
-
Solution 3: Check System Components. Inspect for leaks in the HPLC system. Check the lamp energy in your UV detector; a failing lamp can cause noise.
Problem: Unexpected peaks are appearing in my chromatograms, even in the unstressed sample.
-
Solution 1: Analyze a Placebo. If working with a formulation, analyze a placebo (formulation without the active ingredient) to determine if any peaks are originating from excipients.
-
Solution 2: Check Diluent/Solvent. Inject a blank (diluent only) to ensure it is not contributing any interfering peaks.
-
Solution 3: Evaluate Sample Preparation. The sample preparation process itself could be inducing degradation. Consider the stability of this compound in the chosen diluent and minimize exposure to light and heat during preparation.
Experimental Protocols
The following are detailed, generalized protocols for performing forced degradation studies on this compound.
Protocol 1: Forced Degradation Sample Preparation
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60-80°C for 2-8 hours.
-
Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
-
Base Hydrolysis:
-
Dissolve this compound in the solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature for 1-4 hours.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and prepare for injection.
-
-
Oxidative Degradation:
-
Dissolve this compound in the solvent.
-
Add a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Prepare samples for injection.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to 60-80°C in a calibrated oven for 24-72 hours.
-
Alternatively, heat a solution of the drug under the same conditions.
-
Dissolve and dilute the sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample alongside a control sample stored in the dark.
-
Protocol 2: Suggested HPLC Method
A stability-indicating RP-HPLC method can be developed using the following conditions as a starting point. Method validation must be performed according to ICH guidelines.
| Parameter | Suggested Condition |
| Column | C18, 150 x 4.6 mm, 3-5 µm particle size |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate Buffer (pH adjusted to 2.9-3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B over 20-30 minutes to elute degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm or 254 nm |
| Injection Volume | 10-20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Stressor | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80°C | 2 - 8 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 0.1 M | Room Temp | 1 - 4 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | 2 - 24 hours |
| Thermal (Dry Heat) | Heat | N/A | 80°C | 24 - 72 hours |
| Photolytic | UV/Visible Light | ICH Q1B Standard | Ambient | As per ICH Q1B |
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Logical Degradation Map
Caption: Logical map of potential degradation pathways for this compound.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Betamethasone Benzoate and Betamethasone Valerate for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used topical corticosteroids, betamethasone (B1666872) benzoate (B1203000) and betamethasone valerate (B167501). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key differences and similarities between these two active pharmaceutical ingredients, supported by available experimental data and detailed methodologies.
Chemical and Physical Properties
Betamethasone benzoate and betamethasone valerate are both synthetic corticosteroids derived from betamethasone. The primary difference lies in the ester group at the C17 position, which influences their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Betamethasone Valerate |
| Chemical Structure | Betamethasone 17-benzoate | Betamethasone 17-valerate |
| Molecular Formula | C₂₉H₃₃FO₆ | C₂₇H₃₇FO₆ |
| Molecular Weight | 496.57 g/mol | 476.58 g/mol |
| Appearance | White to practically white crystalline powder | White to practically white, odorless crystalline powder |
| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and chloroform; soluble in alcohol | Practically insoluble in water; freely soluble in acetone and chloroform; soluble in alcohol |
Mechanism of Action and Signaling Pathway
Both this compound and betamethasone valerate are potent glucocorticoids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a shared mechanism of action.[1] They bind to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Once in the nucleus, the steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to:
-
Transactivation: Increased expression of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.
-
Transrepression: Decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
This cascade of events ultimately leads to the reduction of inflammation, itching, and other symptoms associated with inflammatory skin conditions.
Comparative Performance Data
Direct, head-to-head comparative studies providing quantitative data on the performance of this compound and betamethasone valerate are limited. The following tables summarize available data from individual studies to facilitate a structured comparison. It is important to note that variations in experimental conditions between studies can influence the results.
Potency and Receptor Binding
| Parameter | This compound | Betamethasone Valerate | Reference |
| Clinical Efficacy (Psoriasis) | 14 of 16 patients showed excellent results with 0.025% gel | 6 of 14 patients showed excellent results with 0.1% cream | [2] |
| Glucocorticoid Receptor Binding (IC₅₀) | Data not available | 5 nM (in human epidermis) |
Percutaneous Absorption
The extent of percutaneous absorption is a key determinant of both local efficacy and the potential for systemic side effects. In vitro studies using Franz diffusion cells are a standard method for assessing skin penetration.
| Parameter | This compound | Betamethasone Valerate | Reference |
| In Vivo Absorption | 0.05% to 0.3% of the applied dose detected in plasma | Data not available from a directly comparable in vivo study | |
| In Vitro Skin Permeation | Data not available from a directly comparable in vitro study | Higher permeation compared to betamethasone from an aqueous solution |
Key Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
The vasoconstrictor assay is a widely accepted in vivo method for determining the bioequivalence and relative potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is correlated with the anti-inflammatory activity of the steroid.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: Small, defined areas on the forearm are marked. A standardized amount of the test and reference corticosteroid formulations are applied to these areas.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance absorption.
-
Evaluation: After removal of the dressing and cleaning of the skin, the degree of vasoconstriction (blanching) is assessed at predetermined time points by a trained observer. The blanching is typically scored on a scale (e.g., 0 for no blanching to 4 for maximal blanching).
-
Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potencies of the different formulations.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell is a standard in vitro apparatus used to study the permeation of topical drugs through the skin. This method provides valuable data on the release of the active ingredient from its formulation and its ability to penetrate the skin barrier.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., porcine or rodent) is prepared to a uniform thickness and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, often with a co-solvent to ensure sink conditions for poorly water-soluble drugs). The medium is maintained at a constant temperature (typically 32°C) and stirred continuously.
-
Donor Chamber: A precise amount of the topical formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh medium to maintain a constant volume.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.
Conclusion
Both this compound and betamethasone valerate are effective topical corticosteroids with a well-established mechanism of action. The choice between these two esters in drug development and clinical application may depend on the desired formulation characteristics and percutaneous absorption profile. While direct comparative data is limited, the available information suggests that both are potent anti-inflammatory agents. Further head-to-head studies employing standardized protocols, such as the vasoconstrictor assay and in vitro permeation tests, would be beneficial to provide a more definitive quantitative comparison of their performance.
References
Validation of HPLC Method for Betamethasone Benzoate: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of betamethasone (B1666872) benzoate (B1203000) in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of methodologies and presenting supporting experimental data to ensure the reliability and accuracy of analytical results.
Experimental Protocols
A typical HPLC method for the analysis of betamethasone benzoate involves a reversed-phase chromatographic separation. The following protocol is a synthesis of methodologies reported in the literature.[3][4][5]
Chromatographic Conditions:
-
Column: Nova-pack C18 (150 x 3.9 mm, 4 µm) or equivalent.[4][5]
-
Mobile Phase: A gradient elution using a mixture of 50 mM monobasic potassium phosphate (B84403) buffer (pH 2.9) and acetonitrile.[3][4] The gradient program typically starts with a lower concentration of acetonitrile, which is gradually increased to facilitate the elution of the analyte.[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 50 µL.[6]
-
Column Temperature: Ambient or controlled at a specific temperature, such as 50°C.[5][7]
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as a mixture of absolute ethanol (B145695) and water.[3][4]
-
Working Standard Solution: The stock solution is then diluted with the mobile phase or a suitable diluent to achieve a final concentration within the linear range of the method, for example, 0.05 mg/mL.[5]
-
Sample Preparation: For liquid oral formulations, a specific volume is accurately measured and diluted with the diluent to obtain a theoretical concentration of this compound similar to the working standard solution.[5] For semi-solid formulations like creams or ointments, an accurately weighed portion is dispersed in a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the final concentration.[5]
Method Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters must be validated to ensure the analytical method is suitable for its intended purpose.[1][8][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This is typically demonstrated by comparing the chromatograms of a blank (diluent), a placebo (formulation without the active ingredient), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound indicates the specificity of the method.[3][4]
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Linearity is typically evaluated by analyzing a series of at least five concentrations of the analyte.[4] The data is then subjected to statistical analysis, and the correlation coefficient (r²) is calculated.
| Parameter | Acceptance Criteria | Typical Results |
| Linearity Range | 80% to 120% of the test concentration[8] | 30 µg/mL to 70 µg/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999[10] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The accuracy is then calculated as the percentage of analyte recovered.
| Concentration Level | Acceptance Criteria for Recovery (%) | Typical Recovery (%) |
| 80% | 98.0 - 102.0 | 98 - 102[10] |
| 100% | 98.0 - 102.0 | 98 - 102[10] |
| 120% | 98.0 - 102.0 | 98 - 102[10] |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): The precision of the method when assayed in the same laboratory, by the same analyst, on the same day, and with the same equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method when assayed in the same laboratory but on different days, with different analysts, and/or with different equipment.
| Precision Level | Acceptance Criteria (%RSD) | Typical Results (%RSD) |
| Repeatability | ≤ 2.0% | < 2.0%[5] |
| Intermediate Precision | ≤ 2.0% | < 2.0%[10] |
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
DL and QL are often determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Results |
| Detection Limit (DL) | 0.02 µg/mL to 0.05 µg/mL[10][11][12] |
| Quantitation Limit (QL) | 0.07 µg/mL to 0.15 µg/mL[10][12] |
System Suitability
System suitability tests are an integral part of the HPLC method validation to ensure that the chromatographic system is adequate for the intended analysis.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[5] |
| Theoretical Plates | ≥ 2000[5] |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0%[5] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow and relationships within the HPLC method validation process for this compound.
Caption: Workflow for HPLC method validation of this compound.
Caption: Interrelationship of key validation parameters.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Assay of Dexchlorpheniramine Maleate, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vasoconstrictor Potency: Betamethasone Benzoate vs. Clobetasol Propionate
In the realm of topical corticosteroids, vasoconstrictor potency is a key indicator of anti-inflammatory activity and is widely used to classify these agents. This guide provides a detailed comparison of the vasoconstrictor effects of betamethasone (B1666872) benzoate (B1203000) and clobetasol (B30939) propionate (B1217596), drawing upon available experimental data for researchers, scientists, and professionals in drug development.
Relative Potency and Classification
Quantitative Vasoconstrictor Assay Data
The Stoughton-McKenzie vasoconstrictor assay is the standard method for quantifying the potency of topical corticosteroids. This assay measures the degree of skin blanching (pallor) caused by the constriction of dermal blood vessels. The data is often presented as blanching scores or as pharmacokinetic parameters like ED50 (the dose or duration of application required to achieve 50% of the maximum effect) and Emax (the maximum observed effect).
While direct head-to-head quantitative data from a single study comparing betamethasone benzoate and clobetasol propionate is not available in the reviewed literature, data from bioequivalence studies on clobetasol propionate provide insights into its vasoconstrictor profile.
| Corticosteroid | Concentration | Vehicle | ED50 (h) | Emax | Study Population |
| Clobetasol Propionate | 0.05% | Cream | 0.52 | Not Reported | 12 Caucasian Responders |
| Clobetasol Propionate | 0.05% | Gel/Cream | 30 min (0.5 h) | Not Reported | 40 Caucasian Responders |
Note: The data presented for clobetasol propionate is from separate bioequivalence studies and is intended to provide an indication of its vasoconstrictor profile. Equivalent quantitative data for this compound from a comparative vasoconstrictor assay was not found in the available literature.
Experimental Protocols: The Stoughton-McKenzie Vasoconstrictor Assay
The vasoconstrictor assay is a non-invasive method to assess the bio-potency of a topical corticosteroid formulation. The protocol, as guided by regulatory bodies like the FDA, generally involves the following steps:[6]
-
Subject Selection: Healthy volunteers with no history of skin diseases or allergies to corticosteroids are recruited. Subjects should have a demonstrated blanching response to a reference corticosteroid.
-
Site Demarcation: Multiple test sites, typically on the volar aspect of the forearms, are marked.
-
Product Application: A standardized amount of the corticosteroid formulation is applied to the designated test sites. The duration of application can vary, and in dose-response studies, multiple application times are used.
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.
-
Product Removal: After the specified duration, the product is carefully removed.
-
Blanching Assessment: The degree of vasoconstriction (blanching) is assessed at predetermined time points after product removal. This can be done visually by trained assessors using a graded scale (e.g., 0-4, with 0 being no blanching and 4 being maximal blanching) or instrumentally using a chromameter. A chromameter provides objective measurements of skin color changes, typically using the a* value (red-green spectrum).
-
Data Analysis: The blanching scores or chromameter readings are recorded over time. For dose-response studies, the data is used to calculate parameters like ED50 and Emax. For bioequivalence studies, the area under the effect curve (AUEC) is often calculated and compared between the test and reference products.
Below is a graphical representation of a typical workflow for a vasoconstrictor assay.
Caption: A typical workflow for the Stoughton-McKenzie vasoconstrictor assay.
Signaling Pathways in Corticosteroid-Induced Vasoconstriction
Topical corticosteroids exert their vasoconstrictive effects through a complex series of molecular events. These can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: Corticosteroids diffuse across the cell membrane of vascular smooth muscle cells and bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or downregulate the expression of pro-inflammatory proteins. This modulation of gene expression is believed to contribute to the vasoconstrictive effect, although the precise mechanisms are not fully elucidated.
-
Non-Genomic Pathway: Corticosteroids can also induce rapid vasoconstriction through non-genomic mechanisms. This can involve the activation of signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in vascular tone.
The following diagram illustrates a simplified signaling pathway for corticosteroid-induced vasoconstriction.
Caption: Simplified signaling pathways in corticosteroid-induced vasoconstriction.
Conclusion
Based on the available evidence, clobetasol propionate exhibits a significantly higher vasoconstrictor potency than this compound. Clobetasol propionate's classification as a super-potent (Class I) corticosteroid is well-established and supported by vasoconstrictor assay data. While direct quantitative comparisons with this compound are lacking in recent literature, historical data suggests that this compound's potency is considerably lower than that of clobetasol propionate. For researchers and drug development professionals, this difference in potency is a critical factor to consider in the formulation and clinical application of these topical corticosteroids.
References
- 1. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]
- 2. globalrph.com [globalrph.com]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bioavailability and activity of topical corticosteroids from a novel drug delivery system, the aerosol quick-break foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. biopharmaservices.com [biopharmaservices.com]
A Comparative Analysis of Betamethasone Benzoate Bioavailability in Gel vs. Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of betamethasone (B1666872) benzoate (B1203000) in two common topical formulations: gel and cream. Understanding the differences in drug delivery between these vehicles is crucial for formulation selection, clinical trial design, and optimizing therapeutic outcomes. This document synthesizes available experimental data and outlines the methodologies used in these assessments.
Executive Summary
Clinical evidence suggests that betamethasone benzoate in a gel formulation exhibits greater percutaneous absorption and systemic bioavailability compared to a cream formulation. A key study demonstrated that while both formulations deliver the active ingredient, the gel base facilitates more ready absorption into the bloodstream.
Quantitative Data Comparison
| Parameter | This compound Gel | This compound Cream | Key Findings |
| Plasma Concentration Range | 0.3 - 5 ng/ml[1] | 0.3 - 5 ng/ml[1] | The study indicated that the gel base was more readily absorbed than the cream base, suggesting that for a given applied dose, the gel formulation may lead to higher systemic exposure.[1] |
| Percentage of Applied Dose Detected in Plasma | 0.05% - 0.3%[1] | 0.05% - 0.3%[1] | This range represents the systemic absorption under occlusion.[1] |
Note: The provided plasma concentration range is for both formulations combined under occlusion. The original study suggests a quantitative difference in absorption favoring the gel, though specific mean values for each formulation are not detailed in the available abstract.
Experimental Protocols
The primary method for quantifying the systemic absorption of topical this compound has been through in vivo studies involving human subjects. A typical experimental protocol is outlined below.
Study Design: A comparative clinical trial in patients requiring topical corticosteroid therapy.[1]
Subject Population: Patients with dermatological conditions such as atopic dermatitis, eczema, or psoriasis.[1]
Drug Administration:
-
A standardized amount of this compound gel or cream is applied to a defined surface area of the affected skin.
-
The application site is often occluded with a dressing to enhance absorption.[1]
Sample Collection:
-
Blood samples are collected at predetermined time points following the topical application.
-
Plasma is separated from the blood samples for analysis.
Analytical Method:
-
Plasma concentrations of betamethasone 17-benzoate are determined using a sensitive and specific radioimmunoassay (RIA).[1]
-
This method allows for the detection of low concentrations of the drug in the plasma.
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are constructed for each formulation.
-
Key pharmacokinetic parameters (though not explicitly stated in the available abstract for both formulations) such as AUC, Cmax, and Tmax would be calculated from these profiles to assess the rate and extent of drug absorption.
Visualizations
Experimental Workflow for Bioavailability Study
The following diagram illustrates the typical workflow for a clinical study designed to assess the percutaneous absorption and bioavailability of a topical dermatological product.
Simplified Glucocorticoid Signaling Pathway
Betamethasone is a synthetic glucocorticoid. Its mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression, leading to anti-inflammatory effects.
References
A Comparative Guide to Analytical Methods for Betamethasone Benzoate Assay
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is a cornerstone of quality control and regulatory compliance. This guide provides a detailed comparison of two widely used analytical methods for the assay of betamethasone (B1666872) benzoate (B1203000): Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. The information presented is compiled from published studies to offer an objective overview and support informed decisions in method selection and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and precision. Below is a summary of the performance characteristics of RP-HPLC and UV-Visible Spectrophotometry for the determination of betamethasone.
| Parameter | RP-HPLC Method | UV-Visible Spectrophotometric Method |
| Linearity Range | 5-30 µg/ml[1][2] | 5-30 µg/ml[1][2] |
| Correlation Coefficient (r²) | 0.9999[3][4] | 0.998[1][2] |
| Accuracy (Mean Recovery %) | 99.09 - 100.24%[3] | Not explicitly stated in the provided search results. |
| Precision (CVr% and CVR%) | CVr: 0.22%, CVR: 0.24%[3] | Not explicitly stated in the provided search results. |
| Limit of Detection (LOD) | 0.02 µg/mL[5] | Not explicitly stated in the provided search results. |
| Limit of Quantitation (LOQ) | 0.07 µg/mL[5] | Not explicitly stated in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the RP-HPLC and UV-Visible Spectrophotometric assays.
Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the simultaneous determination of betamethasone and sodium benzoate in oral liquid pharmaceutical formulations.[3][4]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 50 mM monobasic potassium phosphate (B84403) buffer (pH 2.9) and acetonitrile. The gradient program starts with 25% acetonitrile, increases linearly to 45% over 25 minutes, and then returns to 25% until 35 minutes.[3][4]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 50 µL[5]
Standard Solution Preparation: A stock standard solution is prepared by dissolving 50 mg of betamethasone and 100 mg of sodium benzoate in 40 ml of absolute ethanol (B145695) and diluting to 100 ml with water to achieve concentrations of 0.5 mg/ml and 1 mg/ml, respectively.[4] A working standard solution is then prepared by diluting 5 ml of the stock solution into a 50 ml volumetric flask with the diluent to get a final concentration of 0.05 mg/ml for betamethasone and 0.1 mg/ml for sodium benzoate.[4]
Sample Preparation: Five millilitres of the oral liquid formulation is transferred into a 50 ml volumetric flask and diluted with the diluent to achieve a final concentration of approximately 0.05 mg/ml for betamethasone and 0.1 mg/ml for sodium benzoate.[3][4]
Method 2: UV-Visible Spectrophotometry
This method is a simple and cost-effective approach for the estimation of betamethasone in its crude form and in pharmaceutical dosage forms.[1][2]
Instrumental Conditions:
Standard Solution Preparation: A standard solution of betamethasone is prepared to a concentration of 20µg/ml in sulphuric acid.[1]
Sample Preparation: Ten tablets are finely powdered. A quantity of powder equivalent to 50 mg of betamethasone is transferred to a 50 ml standard flask and dissolved in 50 ml of sulphuric acid to yield a 50 µg/ml solution. From this, 4 ml is taken and diluted with 20 ml of sulphuric acid to obtain a final concentration of 20 µg/ml. The solution is then filtered, and the absorbance is measured at 234 nm.[1]
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of different techniques. The following diagram illustrates a typical workflow for cross-validating an alternative analytical method against an established reference method.
Caption: Workflow for the cross-validation of two analytical methods.
References
A Comparative Analysis of Betamethasone Benzoate Efficacy Against Other Topical Corticosteroids
For Immediate Release
In the landscape of topical corticosteroids for inflammatory dermatoses, betamethasone (B1666872) benzoate (B1203000) has demonstrated efficacy in treating conditions such as psoriasis and eczema. This guide provides a comparative analysis of betamethasone benzoate's performance against other commonly used topical corticosteroids, supported by data from clinical trials and pharmacodynamic studies.
Overview of Glucocorticoid Receptor Signaling
Topical corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon diffusing into target cells, the corticosteroid binds to the cytosolic GR, leading to a conformational change and dissociation of chaperone proteins. The activated corticosteroid-GR complex then translocates to the nucleus, where it modulates gene expression. This transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes results in the suppression of the inflammatory cascade.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Efficacy in Psoriasis: A Clinical Trial
A significant multicenter, double-blind, paired-comparison clinical trial evaluated the efficacy of 0.025% this compound gel against 0.05% fluocinonide (B1672898) gel in 263 patients with psoriasis.[1] In this study design, each patient served as their own control by applying one medication to a psoriatic lesion on one side of the body and the comparator medication to a similar lesion on the opposite side.
Experimental Protocol: Paired-Comparison Clinical Trial
Objective: To compare the efficacy of this compound gel and fluocinonide gel in the treatment of psoriasis.
Study Design: A multicenter, double-blind, randomized, paired-comparison trial.
Participants: 335 patients with stable, symmetrical psoriasis vulgaris, of which 263 were analyzable.[1]
Treatment: Patients applied 0.025% this compound gel to designated psoriatic plaques on one side of the body and 0.05% fluocinonide gel to contralateral plaques twice daily for a specified duration.
Efficacy Assessment: The primary efficacy endpoints were the changes in the severity of scaling, erythema, and induration, which were graded on a scale. An overall evaluation of improvement was also conducted.
Statistical Analysis: The differences in the improvement of psoriatic lesions between the two treatments were analyzed using appropriate statistical methods for paired data.
Quantitative Data Summary
| Treatment Group | Number of Patients | Outcome |
| This compound 0.025% Gel | 263 | Less effective than Fluocinonide Gel |
| Fluocinonide 0.05% Gel | 263 | Statistically significant superior efficacy |
| Table based on the findings of Barsky S. (1976).[1] |
digraph "Paired-Comparison Clinical Trial Workflow" {
graph [rankdir="TB"];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];
"Patient Population" [label="Patients with Symmetrical\nPsoriatic Lesions"];
"Randomization" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment Application" [label="Paired Application of:\n- this compound Gel (Side A)\n- Comparator Gel (Side B)"];
"Efficacy Assessment" [label="Evaluation of Lesion Severity\n(Scaling, Erythema, Induration)"];
"Data Analysis" [label="Statistical Comparison of\nTreatment Outcomes"];
"Patient Population" -> "Randomization";
"Randomization" -> "Treatment Application";
"Treatment Application" -> "Efficacy Assessment";
"Efficacy Assessment" -> "Data Analysis";
}
### Vasoconstrictor Assay: A Measure of Potency
The vasoconstrictor assay is a standardized and widely used method to determine the topical potency of corticosteroids. The principle of this assay is that corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible blanching of the skin. The degree of blanching is correlated with the anti-inflammatory potency of the corticosteroid.
#### Experimental Protocol: McKenzie and Stoughton Vasoconstrictor Assay
**Objective:** To assess and compare the topical potency of different corticosteroid formulations.
**Subjects:** Healthy volunteers with normal skin on their forearms.
**Procedure:**
1. Small, defined areas on the volar aspect of the forearms are marked.
2. A standardized amount of each corticosteroid formulation to be tested is applied to a designated area.
3. The sites are often occluded with a plastic film for a specified period (e.g., 16 hours) to enhance penetration.
4. After the occlusion period, the formulations are removed, and the degree of skin blanching (vasoconstriction) is assessed at specific time points by trained observers.
5. The blanching is typically scored on a graded scale (e.g., 0 to 4, where0is no blanching and 4is maximal blanching).
**Data Analysis:** The scores for each corticosteroid are averaged and compared to determine their relative potencies.
While specific vasoconstrictor assay datafor this compound is not consistently available in comparative potency charts, it is generally considered to be a mid-potency corticosteroid. For reference, topical corticosteroids are often categorized into seven classes based on their potency, with Class I being the most potent and Class VII being the least potent. Betamethasone esters like dipropionate and valerate (B167501) are typically classified as potent to high-potency. It is important to note that the vehicle (e.g., cream, ointment, gel) can significantly influence the potency of a topical corticosteroid.
| Corticosteroid | Potency Class (Typical) | Relative Potency vs. Hydrocortisone (Approx.) |
|---|---|---|
| Clobetasol Propionate 0.05% | I (Super-potent) | ~600x |
| Betamethasone Dipropionate 0.05% (Augmented) | I (Super-potent) | High |
| Fluocinonide 0.05% | II (High Potency) | High |
| Betamethasone Dipropionate 0.05% | II (High Potency) | High |
| Betamethasone Valerate 0.1% | III (Potent) | Moderate-High |
| **this compound 0.025%** | **Mid-Potency (Estimated)** | **Moderate** |
| Triamcinolone Acetonide 0.1% | IV (Mid-Potency) | Moderate |
| Hydrocortisone 1% | VII (Least Potent) | 1x |
*This table provides a general classification. The exact potency can vary based on the formulation and vehicle.*
```dot
digraph "Vasoconstrictor Assay Workflow" {
graph [rankdir="TB"];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];
"Subject Selection" [label="Healthy Volunteers"];
"Site Application" [label="Application of Corticosteroids\nto Forearm Sites"];
"Occlusion" [label="Occlusion of Application Sites\n(e.g., 16 hours)"];
"Assessment" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Visual Scoring of\nSkin Blanching"];
"Potency Ranking" [label="Comparative Potency\nDetermination"];
"Subject Selection" -> "Site Application";
"Site Application" -> "Occlusion";
"Occlusion" -> "Assessment";
"Assessment" -> "Potency Ranking";
}
Caption: Vasoconstrictor Assay Workflow.
Conclusion
Based on available clinical trial data, 0.05% fluocinonide gel has demonstrated superior efficacy to 0.025% this compound gel for the treatment of psoriasis. [1]While direct quantitative comparisons from vasoconstrictor assays are limited for this compound, it is generally considered a mid-potency topical corticosteroid. The choice of a topical corticosteroid should be guided by the severity and location of the dermatosis, as well as the individual patient's characteristics. The experimental protocols for both paired-comparison clinical trials and vasoconstrictor assays provide robust methodologies for evaluating the efficacy and potency of these agents.
References
A Comparative Guide to In Vitro Release Testing of Betamethasone Benzoate Ointments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro release testing (IVRT) methodologies used to compare different formulations of betamethasone (B1666872) benzoate (B1203000) ointments. Due to a lack of publicly available, direct comparative IVRT studies for a variety of betamethasone benzoate ointments, this document presents a representative experimental protocol and illustrative data based on established methods for similar topical corticosteroids. The information herein is intended to serve as a practical resource for designing and evaluating studies to assess the performance of topical semisolid dosage forms.
Introduction to this compound and In Vitro Release Testing
This compound is a potent synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1] The therapeutic efficacy of a topical formulation is critically dependent on the release of the active pharmaceutical ingredient (API) from the ointment base and its subsequent penetration into the skin.[2]
In vitro release testing (IVRT) is a crucial tool for characterizing the performance of topical drug products.[2] It measures the rate at which the API is released from a semisolid dosage form, providing valuable insights into product quality and potential in vivo performance. The most common apparatus used for IVRT is the vertical diffusion cell, also known as the Franz diffusion cell.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone exerts its therapeutic effect by binding to cytosolic glucocorticoid receptors (GR).[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation.[3][4]
Experimental Protocol: In Vitro Release Testing
The following protocol describes a standard method for comparing the in vitro release of this compound from different ointment formulations using a Franz diffusion cell.
1. Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic, inert membrane (e.g., polysulfone)[2]
-
Receptor medium (e.g., phosphate-buffered saline with a suitable solubilizing agent)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]
-
This compound reference standard
-
Test Ointment Formulations (e.g., Ointment A, Ointment B, Ointment C)
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
Syringes and collection vials
2. Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells, ensuring the receptor chamber is filled with degassed receptor medium and maintained at 32°C ± 0.5°C to mimic skin surface temperature.[2]
-
Place a magnetic stir bar in each receptor chamber and set a constant stirring speed.
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.
3. Sample Application and Sampling:
-
Apply a finite dose of each test ointment formulation uniformly to the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
5. Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount released per unit area against the square root of time.
-
The slope of the linear portion of the plot represents the in vitro release rate.
Illustrative Comparative Data
The following tables present illustrative data for the in vitro release of this compound from three different hypothetical ointment formulations. Note: This data is for exemplary purposes and does not represent actual experimental results.
Table 1: Cumulative Release of this compound (μg/cm²)
| Time (hours) | Ointment A (μg/cm²) | Ointment B (μg/cm²) | Ointment C (μg/cm²) |
| 1 | 5.2 | 3.1 | 7.5 |
| 2 | 10.8 | 6.5 | 14.9 |
| 4 | 22.5 | 13.8 | 31.2 |
| 6 | 35.1 | 21.7 | 48.6 |
| 8 | 48.9 | 30.2 | 67.3 |
Table 2: In Vitro Release Rates
| Formulation | Release Rate (μg/cm²/h^0.5) |
| Ointment A | 17.3 |
| Ointment B | 10.7 |
| Ointment C | 23.8 |
Discussion
The illustrative data suggests that Ointment C has the highest in vitro release rate, followed by Ointment A and then Ointment B. A higher release rate may indicate a more rapid onset of therapeutic action. The differences in release rates can be attributed to the composition of the ointment bases. For instance, oleaginous bases tend to have slower release rates compared to water-removable or water-soluble bases.
It is important to note that while IVRT is a valuable tool, it does not always directly correlate with in vivo efficacy, as factors like skin permeability and drug-skin interactions also play a significant role. However, IVRT is an indispensable method for quality control, formulation optimization, and demonstrating bioequivalence between a test and a reference product.
Conclusion
In vitro release testing using Franz diffusion cells is a robust and essential methodology for the comparative evaluation of different this compound ointment formulations. By providing detailed experimental protocols and illustrative data, this guide aims to support researchers and drug development professionals in designing and interpreting IVRT studies to ensure the quality and performance of topical dermatological products.
References
- 1. A comparison of this compound gel and betamethasone valerate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Designing and Interpreting Clinical Trials for Topical Steroid Formulations
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape of inflammatory dermatoses is dominated by topical corticosteroids. However, with a plethora of formulations available, ranging in potency, vehicle, and proprietary composition, selecting the optimal treatment for a given patient can be a clinical challenge. Head-to-head clinical trials are the crucible in which the comparative efficacy and safety of these formulations are forged, providing the evidence base for clinical decision-making and regulatory approval. This guide delves into the critical aspects of designing and interpreting these trials, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Efficacy and Safety: A Tale of Two Endpoints
The primary objective of a head-to-head clinical trial for topical corticosteroids is to establish the relative efficacy and safety of two or more formulations. This is achieved through the meticulous measurement of predefined endpoints.
Efficacy Endpoints:
-
Investigator's Global Assessment (IGA): A static, typically 5-point, scale used by the clinician to provide a global assessment of disease severity at a specific time point. A common primary endpoint is the proportion of subjects achieving a score of 'clear' (0) or 'almost clear' (1) and at least a 2-point improvement from baseline.
-
Eczema Area and Severity Index (EASI): A composite score that assesses both the extent (body surface area) and severity (erythema, induration/papulation, excoriation, lichenification) of atopic dermatitis. A significant reduction in the EASI score from baseline is a key indicator of treatment efficacy.
-
Vasoconstrictor Assay (VCA): A pharmacodynamic study that measures the skin-blanching effect of a topical corticosteroid, which is proportional to its potency. This assay is often used in bioequivalence studies for generic formulations.
Safety Endpoints:
-
Adverse Events (AEs): Any untoward medical occurrence in a patient administered a pharmaceutical product. In topical corticosteroid trials, this includes local AEs such as skin atrophy, striae, telangiectasia, and application site reactions (e.g., burning, itching), as well as systemic AEs.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: A potential systemic side effect of potent topical corticosteroids, particularly when used over large body surface areas or for prolonged durations. This is typically assessed by measuring morning plasma cortisol levels.
Quantitative Data from Head-to-Head Clinical Trials
The following tables summarize quantitative data from a selection of head-to-head clinical trials, providing a snapshot of the comparative performance of different topical steroid formulations.
Table 1: Comparison of Mometasone Furoate 0.1% Cream and Betamethasone (B1666872) Valerate 0.1% Cream in Dermatoses
| Efficacy Parameter | Mometasone Furoate 0.1% (Once Daily) | Betamethasone Valerate 0.1% (Twice Daily) | Significance |
| Reduction in Target Lesion Score (Day 7) | 65% | 72% | No significant difference[1] |
| Reduction in Target Lesion Score (Week 4) | 93% | 90% | No significant difference[1] |
| Adverse Events | No signs of atrophy observed | No signs of atrophy observed | - |
Data from a 4-week study in 58 patients with at least moderately severe dermatoses.[1]
Table 2: Comparison of Fluticasone (B1203827) Propionate (B1217596) Cream 0.05% and Hydrocortisone-17-Butyrate Cream 0.1% in Psoriasis
| Efficacy Parameter | Fluticasone Propionate 0.05% (Twice Daily) | Hydrocortisone-17-Butyrate 0.1% (Twice Daily) | Significance |
| Cleared, Excellent, or Good Response Rate (End of Treatment) | 79% (50/63) | 68% (41/60) | P < 0.05[2] |
| Adverse Events (Pruritus) | 3.2% | 1.7% | - |
| Adverse Events (Skin Warmth) | 0% | 1.7% | - |
Data from a 4-week, multicenter, double-blind, randomized, active-control study in 125 patients with moderate-to-severe psoriasis.[2]
Table 3: Comparison of Augmented Betamethasone Dipropionate 0.05% Lotion and Clobetasol (B30939) Propionate 0.05% Solution in Scalp Psoriasis
| Efficacy Parameter | Augmented Betamethasone Dipropionate 0.05% | Clobetasol Propionate 0.05% | Significance |
| Mean % Improvement in Total Sign/Symptom Scores | Significantly greater at all visits | - | P ≤ 0.015[3] |
| Mean Global Clinical Response Scores (Days 4 & 8) | Better | - | P ≤ 0.017[3] |
| Adverse Event Rate | 34.0% | 36.4% | No significant difference[3] |
Data from a 2-week, randomized, multicenter, investigator-blinded, parallel-group study in 197 adult patients with moderate-to-severe scalp psoriasis.[3]
Table 4: Comparison of Prednicarbate 0.1% Emollient Cream and Betamethasone Valerate 0.1% Cream in Atopic Dermatitis
| Efficacy Parameter | Prednicarbate 0.1% | Betamethasone Valerate 0.1% | Significance |
| Overall Improvement | 76.4% | Similar efficacy | -[4] |
| Adverse Events (Study Drug Related) | 7 patients | 5 patients | No significant difference[4] |
Data from a multicenter, randomized, double-blind, parallel group study in patients with atopic dermatitis.[4]
Experimental Protocols: A Blueprint for a Robust Head-to-Head Trial
A well-defined experimental protocol is the cornerstone of a successful and reproducible clinical trial. The following provides a detailed methodology for a hypothetical head-to-head trial comparing two topical corticosteroid formulations for the treatment of atopic dermatitis.
Study Title: A Multicenter, Randomized, Double-Blind, Parallel-Group Study to Compare the Efficacy and Safety of Topical Corticosteroid Formulation A versus Topical Corticosteroid Formulation B in Subjects with Moderate-to-Severe Atopic Dermatitis.
1. Study Design:
-
Design: This is a Phase 3, multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Randomization: Subjects will be randomized in a 1:1 ratio to receive either Formulation A or Formulation B. Randomization will be stratified by baseline IGA score (3 vs. 4).
-
Blinding: The study will be double-blinded. The subject, investigator, and all study personnel involved in the evaluation of the subject will be blinded to the treatment assignment.
2. Patient Population:
-
Inclusion Criteria:
-
Male or female subjects, 12 years of age or older.
-
Clinical diagnosis of atopic dermatitis for at least one year.
-
IGA score of 3 (moderate) or 4 (severe) at baseline.
-
EASI score of ≥16 at baseline.
-
Involvement of ≥10% of body surface area (BSA) at baseline.
-
Willingness to provide written informed consent (and assent for minors).
-
-
Exclusion Criteria:
-
Use of systemic corticosteroids or other immunosuppressants within 4 weeks of baseline.
-
Use of topical corticosteroids or calcineurin inhibitors within 2 weeks of baseline.
-
Known hypersensitivity to any of the components of the study medications.
-
Presence of a skin infection at the treatment site.
-
Pregnancy or lactation.
-
3. Treatment:
-
Investigational Products: Topical Corticosteroid Formulation A and Topical Corticosteroid Formulation B.
-
Dosage and Administration: Subjects will be instructed to apply a thin layer of the assigned study medication to all affected areas twice daily for 4 weeks.
4. Efficacy Assessments:
-
Primary Efficacy Endpoint: The proportion of subjects who achieve an IGA score of 0 ('clear') or 1 ('almost clear') with at least a 2-point improvement from baseline at Week 4.
-
Secondary Efficacy Endpoints:
-
Mean change from baseline in EASI score at Week 4.
-
Proportion of subjects with at least a 75% improvement in EASI score (EASI-75) from baseline at Week 4.
-
Change from baseline in pruritus (itching) as measured by a Visual Analog Scale (VAS) at Week 4.
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Assessment of local tolerability at the application sites.
-
Measurement of morning plasma cortisol levels at baseline and Week 4 to assess for HPA axis suppression.
6. Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using a chi-square test.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables).
-
Safety data will be summarized descriptively.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the structure of these clinical trials, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Mometasone versus betamethasone creams: a trial in dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, multicenter trial comparing fluticasone propionate cream, 0.05%, and hydrocortisone-17-butyrate cream, 0.1%, applied twice daily for 4 weeks in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
A Comparative Guide to Statistical Analysis in Bioequivalence Studies of Betamethasone Benzoate Preparations
This guide provides a comprehensive comparison of statistical methodologies for assessing the bioequivalence of betamethasone (B1666872) benzoate (B1203000) preparations. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform study design and interpretation.
Introduction to Bioequivalence Assessment
Bioequivalence studies are fundamental to the approval of generic drugs, ensuring that they are therapeutically equivalent to a reference listed drug. For betamethasone benzoate preparations, which encompass various formulations such as injectable suspensions, creams, and ointments, these studies are critical.[1] The primary objective is to demonstrate that there are no significant differences in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[2]
Statistical analysis is the cornerstone of bioequivalence assessment, providing the framework for hypothesis testing and decision-making. The core of the analysis revolves around key pharmacokinetic (PK) parameters that quantify the rate and extent of drug absorption.[3][4]
Key Pharmacokinetic Parameters for Bioequivalence
The determination of bioequivalence relies on the statistical comparison of key pharmacokinetic parameters derived from plasma concentration-time profiles of the test and reference products.[3][4]
-
Cmax (Maximum Plasma Concentration): This parameter represents the maximum concentration of the drug in the plasma and is a key indicator of the rate of drug absorption.[4][5]
-
AUC (Area Under the Plasma Concentration-Time Curve): AUC reflects the total extent of drug exposure over time. Two common AUC calculations are:
-
Tmax (Time to Reach Maximum Plasma Concentration): Tmax provides a direct measure of the time it takes for the drug to reach its peak concentration in the plasma, also indicating the rate of absorption.[4][5]
Statistical Framework for Bioequivalence
The standard statistical approach for bioequivalence assessment involves the analysis of variance (ANOVA) and the calculation of 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK parameters (Cmax and AUC) for the test and reference products.[2][6]
Acceptance Criteria:
For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ must fall within the predetermined range of 80% to 125%.[6][7][8] This is often referred to as the two one-sided tests (TOST) procedure.[2]
Data Transformation:
Pharmacokinetic data are typically log-transformed before statistical analysis.[6][9] This is because the distribution of PK parameters is often skewed, and the logarithmic transformation helps to normalize the data and stabilize the variance.[9]
Experimental Design for In Vivo Bioequivalence Studies
A common and robust design for in vivo bioequivalence studies of betamethasone preparations is the single-dose, randomized, open-label, two-period, two-sequence crossover study.[6][7][8]
Table 1: Key Elements of a Crossover Bioequivalence Study Design
| Study Design Element | Description | Rationale |
| Randomization | Subjects are randomly assigned to a sequence of receiving the test and reference products. | Minimizes bias in the allocation of treatments. |
| Crossover | Each subject receives both the test and reference products in different periods. | Each subject serves as their own control, reducing inter-subject variability.[6] |
| Washout Period | A sufficient time interval between the two treatment periods to ensure complete elimination of the drug from the first period.[6] | Prevents carryover effects from one treatment to the next. |
| Fasting Conditions | Subjects typically fast overnight before drug administration.[8] | Reduces variability in drug absorption due to food effects. |
| Blood Sampling | Serial blood samples are collected at predefined time points before and after drug administration.[6] | To construct the plasma concentration-time profile for each subject and formulation. |
Experimental Protocol for a Typical In Vivo Bioequivalence Study of Betamethasone Injectable Suspension:
-
Subject Recruitment: A cohort of healthy adult volunteers (e.g., 24-36 subjects) is recruited for the study.[6][8]
-
Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test). A single dose of the assigned betamethasone injectable suspension is administered.[6][7]
-
Blood Sampling: Blood samples are collected at predetermined intervals, for example, before dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours after drug administration.[6]
-
Washout Period: A washout period of at least two weeks is implemented between the two treatment periods.[6]
-
Second Dosing and Sampling: After the washout period, subjects receive the alternate formulation, and blood sampling is repeated as in the first period.
-
Bioanalysis: Plasma concentrations of betamethasone are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometry detection.[6][8]
-
Pharmacokinetic and Statistical Analysis: Cmax, AUC0-t, and AUC0-∞ are calculated for each subject for both formulations. Statistical analysis, including ANOVA and 90% confidence intervals, is performed on the log-transformed data.[2]
Table 2: Example Pharmacokinetic Data from a Bioequivalence Study of Betamethasone Injectable Suspension [6][7][8]
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
| Cmax (ng/mL) | 25.8 | 27.5 | 93.8 | 85.4 - 104.4 |
| AUC0-t (ng·h/mL) | 185.4 | 178.1 | 104.1 | 96.2 - 112.1 |
| AUC0-∞ (ng·h/mL) | 201.2 | 192.5 | 104.5 | 98.3 - 115.8 |
Note: The data presented are hypothetical and for illustrative purposes, but are based on values reported in the cited literature.
In Vitro Methods for Bioequivalence Assessment
For some betamethasone preparations, particularly topical formulations, in vitro methods can be used as surrogates for in vivo bioequivalence studies.[10]
5.1. Dissolution Testing for Injectable Suspensions
Dissolution testing is a critical in vitro tool for evaluating the quality and performance of sustained-release injectable suspensions.[11][12][13] The test measures the rate and extent to which the drug dissolves from the formulation. A discriminatory dissolution method can detect differences in formulation that might affect in vivo performance.[12][13]
Experimental Protocol for Dissolution Testing of Betamethasone Injectable Suspension: [12][13]
-
Apparatus: A USP paddle apparatus (Apparatus 2) is commonly used.
-
Dissolution Medium: A biorelevant medium, such as 0.1 M sodium phosphate (B84403) buffer at pH 7.4 containing a surfactant like 0.1% sodium lauryl sulfate, is often employed.[12][13]
-
Test Conditions: The test is conducted at a controlled temperature (37 ± 0.5°C) and stirring speed (e.g., 50 rpm).[12][13]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.
-
Analysis: The concentration of dissolved betamethasone is determined by a validated HPLC method.[12][13]
-
Data Analysis: Dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.
5.2. Vasoconstrictor Assay for Topical Corticosteroids
The vasoconstrictor assay is a pharmacodynamic method used to assess the bioequivalence of topical corticosteroids like this compound.[14][15] It relies on the drug's ability to cause skin blanching (vasoconstriction), which is a surrogate for its anti-inflammatory activity.[10][15]
Experimental Protocol for the Vasoconstrictor Assay: [16]
-
Subject Selection: Healthy volunteers with a demonstrated vasoconstrictor response are selected.
-
Dose Application: A standardized amount of the test and reference topical preparations is applied to designated sites on the forearm.
-
Dose Duration: The duration of application is carefully controlled.
-
Visual Assessment: The degree of skin blanching is visually assessed at specified time points after removal of the product by trained observers.
-
Data Analysis: The blanching responses for the test and reference products are compared statistically.
Visualizing the Bioequivalence Assessment Process
Diagram 1: Workflow of an In Vivo Bioequivalence Study
Caption: Workflow of a typical in vivo bioequivalence study.
Diagram 2: Statistical Decision Pathway for Bioequivalence
Caption: Decision-making process in bioequivalence statistical analysis.
Conclusion
The statistical analysis for bioequivalence studies of this compound preparations is a well-defined process that relies on robust experimental design and rigorous statistical methods. Whether through in vivo pharmacokinetic studies or in vitro surrogate measures, the ultimate goal is to ensure that generic formulations are therapeutically equivalent to their reference counterparts. A thorough understanding of the principles of pharmacokinetic parameter estimation, statistical analysis, and regulatory acceptance criteria is essential for the successful development and approval of these important medications.
References
- 1. researchgate.net [researchgate.net]
- 2. questjournals.org [questjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Comparative bioequivalence study of two marketed formulation of betamethasone injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence study between two formulations of betamethasone dipropionate and betamethasone disodium phosphate injectable suspension in healthy adults | Journal of Hospital Pharmacy and Health Services [jhphs.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Discriminative Dissolution Test for Betamethasone Sodium Phosphate and Betamethasone Dipropionate Intramuscular Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a discriminative dissolution test for betamethasone sodium phosphate and betamethasone dipropionate intramuscular injectable suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioequivalence (bioavailability) of generic topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Stability-Indicating RP-HPLC Methods for Betamethasone Analysis
This guide provides a comprehensive comparison of various validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of betamethasone (B1666872), with a primary focus on its commonly used ester, betamethasone dipropionate. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of different methodologies, enabling them to select and implement the most suitable method for their specific needs in quality control and stability testing.
The stability of a pharmaceutical product is a critical quality attribute. A stability-indicating analytical method is essential to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[1] For corticosteroids like betamethasone, RP-HPLC is a widely accepted and robust technique for this purpose.[2]
Comparison of Validated RP-HPLC Methods
Several RP-HPLC methods have been developed and validated for the stability-indicating assay of betamethasone and its related compounds. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions for Stability-Indicating RP-HPLC Methods for Betamethasone Dipropionate
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Waters SymmetryShield RP18 (150 x 4.6 mm)[3] | Inertsil-ODS 3V (250x4.6mm, 5µm)[4] |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (B52724) (90:4:6 v/v/v) | Water[3] | Water: Acetonitrile: Tetrahydrofuran: Methanol (B129727) (600:300:40:60 v/v/v/v)[4] |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) | Acetonitrile[3] | Water: Acetonitrile (200:800 v/v)[4] |
| Elution Mode | Gradient | Gradient[3] | Gradient[4] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 240 nm | 240 nm[3] | 240 nm[4] |
| Column Temperature | 50°C | Not Specified | Not Specified |
| Injection Volume | 20 µL | Not Specified | Not Specified |
Table 2: Comparison of Validation Parameters for Stability-Indicating RP-HPLC Methods for Betamethasone Dipropionate
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.07 to 200% of specification limits | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9991 - 0.9999 | Not Specified | Not Specified |
| LOD | 0.02 µg/mL | 0.02 µg/mL[3] | 0.008 µg/mL[4] |
| LOQ | 0.07 µg/mL | 0.05 µg/mL[3] | 0.024 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | 99.5% to 102.6%[3] | Not Specified |
| Precision (% RSD) | <5% for related substances | < 0.3%[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are the protocols for the key experiments involved in the development and validation of a stability-indicating RP-HPLC method for betamethasone.
Protocol 1: RP-HPLC Method for Betamethasone Dipropionate and Related Substances
This protocol is based on a gradient reversed-phase HPLC method developed for the analysis of betamethasone dipropionate and its degradation products in topical formulations.
1. Chromatographic Conditions:
-
Column: Altima C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile in the ratio of 90:4:6 (v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol in the ratio of 74:2:4:20 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Gradient Program: A specific gradient program should be developed and validated to ensure the separation of all relevant peaks.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a standard solution of betamethasone dipropionate and its known related substances (e.g., betamethasone-17-propionate, betamethasone-21-propionate) in a suitable diluent (e.g., a mixture of mobile phases).
-
Sample Preparation (for a cream formulation): Accurately weigh a portion of the cream and extract the active ingredient and related substances using a suitable solvent. The extraction process may involve heating and centrifugation to separate excipients.[5] The final sample solution should be diluted to a concentration within the linear range of the method.
3. Forced Degradation Studies: To establish the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the sample to dry heat (e.g., 105°C).
-
Photodegradation: Expose the sample to UV and visible light according to ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Visualizations
Diagrams illustrating the experimental workflow and logical relationships are provided below using Graphviz (DOT language).
Caption: Experimental workflow for the development and validation of a stability-indicating RP-HPLC method.
Caption: Logical relationship of stress conditions to potential betamethasone degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization and HPLC analysis of betamethasone sodium phosphate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Betamethasone Benzoate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Betamethasone Benzoate is a critical aspect of laboratory operations, protecting both personnel and the environment. As a potent corticosteroid, this compound waste requires careful handling and adherence to specific disposal protocols to mitigate risks of environmental contamination and potential health hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, in line with regulatory standards.
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] These agencies establish guidelines to ensure that pharmaceutical waste is managed safely from generation to disposal.[1] For potent compounds like this compound, high-temperature incineration at a permitted facility is a common and recommended disposal method.[3][4]
Step 1: Waste Characterization and Segregation
Proper segregation of waste is the foundational step in compliant disposal. This compound and materials contaminated with it should be treated as hazardous pharmaceutical waste.[4] At the point of generation, waste must be segregated into appropriate streams to ensure correct handling and disposal.
Table 1: this compound Waste Segregation
| Waste Category | Description | Examples |
| Grossly Contaminated Items | Items with visible residue of this compound. | Empty or partially empty vials, beakers, flasks; visibly contaminated personal protective equipment (PPE); materials used to clean up spills.[4] |
| Trace Contaminated Items | Items that have come into contact with this compound but are not visibly contaminated. | Used gloves, lab coats, bench paper, pipette tips.[4] |
| Unused or Expired Product | Pure this compound, expired formulations, or surplus solutions. | Expired stock, unused prepared solutions.[3][5] |
Step 2: Personal Protective Equipment (PPE) and Handling Precautions
Due to its biological activity, handling this compound waste requires appropriate personal protective equipment to prevent accidental exposure.
-
Gloves: Always wear chemical-resistant gloves. Consider double-gloving for enhanced protection.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A dedicated lab coat or protective uniform should be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is recommended.[4]
Handling Precautions:
-
Avoid all direct contact with the waste.[4]
-
Handle waste in a well-ventilated area, such as a chemical fume hood, especially when dealing with powders or creating aerosols.[4]
-
Wash hands thoroughly with soap and water after handling waste materials.[4]
Step 3: Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste.[6] These containers are often color-coded; for hazardous pharmaceutical waste, black containers are commonly used.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound."
Step 4: On-Site Storage
Store waste containers in a secure, designated area away from general laboratory traffic. Ensure that incompatible wastes are not stored together. The storage area should be well-ventilated.
Step 5: Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Never discharge this compound waste down the drain or into general trash. [5][7] This is to prevent contamination of water supplies and soil.[1]
-
Engage a Professional Waste Disposal Service: Contact a licensed professional waste disposal service to handle the collection, transport, and final disposal of the hazardous pharmaceutical waste.[3]
-
Incineration: The recommended method for destroying potent pharmaceutical compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the active compound and to manage emissions.[3][5]
-
Documentation: Maintain a manifest or record of all hazardous waste generated and disposed of, in accordance with institutional policies and regulatory requirements.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. organon.com [organon.com]
Essential Safety and Disposal Plan for Handling Betamethasone Benzoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like Betamethasone Benzoate is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| General Laboratory Use | Safety goggles with side-shields, disposable gloves (double-gloving suggested), and a laboratory coat.[1][2] |
| Handling Powders/Dust | In addition to general use PPE, a NIOSH-approved respirator is necessary if the applicable Occupational Exposure Limit (OEL) is exceeded or if dust generation is likely.[2] Engineering controls like a laboratory fume hood should be the primary means of controlling exposure.[1] |
| Spill Cleanup | For spills, wear appropriate personal protective equipment including impervious clothing, safety goggles, and gloves. Avoid inhalation of dust from the spilled material.[1] |
| Firefighting | In the event of a fire, a self-contained breathing apparatus (SCBA) is required.[1] |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized handling protocols is essential to prevent contamination and accidental exposure.
General Handling:
-
Minimize dust generation and accumulation.[2]
-
Use in a well-ventilated area, preferably within a laboratory fume hood.[1]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.[1]
-
Store as directed by the product packaging.[2]
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is necessary to prevent environmental contamination and comply with regulations.
Disposal of Unused Product:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Alternatively, the product may be burned in an incinerator equipped with an afterburner and scrubber.[1]
Disposal of Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
Regulatory Compliance:
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
